Product packaging for Salicylic acid, copper salt(Cat. No.:CAS No. 20936-31-6)

Salicylic acid, copper salt

Cat. No.: B3421113
CAS No.: 20936-31-6
M. Wt: 200.66 g/mol
InChI Key: VOKBVGRONSNSBA-UHFFFAOYSA-M
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Description

Overview of Salicylic (B10762653) Acid as a Versatile Ligand in Coordination Chemistry

Salicylic acid (o-hydroxybenzoic acid) is a remarkably versatile ligand in coordination chemistry due to the presence of two key functional groups: a carboxylic acid and a hydroxyl group. ijesi.orgissuu.com These groups provide multiple binding sites, allowing salicylic acid to coordinate with metal ions in various modes. ijesi.orgissuu.com The carboxylate group can act as a monodentate, bidentate, or bridging ligand, while the phenolic hydroxyl group can also participate in coordination, often after deprotonation. issuu.comresearchgate.net This flexibility in coordination enables the formation of a wide array of metal complexes with diverse structures, including mononuclear, dinuclear, and polynuclear species. birzeit.edumdpi.com

The ability of salicylic acid to form stable chelates with metal ions is a key aspect of its chemical behavior. ijesi.org The formation of a five- or six-membered ring upon chelation with a metal ion enhances the stability of the resulting complex. This versatility has made salicylic acid and its derivatives the subject of numerous studies, not only for their interesting structural and magnetic properties but also for their potential applications in catalysis and materials science. ijesi.orgontosight.ai

Historical Context of Copper-Salicylate Interactions in Chemical Research

The study of copper-salicylate interactions has a rich history, dating back to early investigations into the therapeutic properties of copper compounds. nih.gov Historically, copper complexes were explored for the treatment of various inflammatory conditions. nih.gov This early research laid the groundwork for a more detailed chemical investigation into the nature of the interaction between copper and salicylic acid.

A significant focus of historical research has been on the synthesis and characterization of different forms of copper salicylate (B1505791), such as the tetrahydrate and anhydrous forms. iucr.orgacs.org These studies revealed that copper(II) salicylate could exist in different crystal modifications with distinct magnetic properties, sparking further interest in its structural chemistry. iucr.orgacs.org Over the decades, the development of advanced analytical techniques, such as X-ray crystallography and various spectroscopic methods, has allowed for a more profound understanding of the intricate structures and bonding within copper-salicylate complexes. iucr.orgresearchgate.netacs.org

Rationale for Comprehensive Academic Investigation of Copper(II) Salicylate Complexes

The extensive academic investigation of copper(II) salicylate complexes is driven by a confluence of factors, ranging from their fundamental chemical properties to their potential technological and biomedical applications.

Structural Diversity and Magnetic Properties: The ability of the salicylate ligand to coordinate in multiple modes leads to a remarkable structural diversity in copper(II) complexes, including mononuclear, dinuclear, and polynuclear species. birzeit.edumdpi.com This structural variety often results in interesting magnetic phenomena, such as antiferromagnetic coupling between copper centers in dimeric structures. ontosight.aiacs.org The study of these magnetic properties provides valuable insights into the nature of metal-metal interactions.

Potential Applications: Researchers have been drawn to the potential applications of copper(II) salicylate complexes in various fields. These include:

Catalysis: The ability of copper complexes to facilitate electron transfer reactions makes them promising candidates for catalysts in various organic transformations. ijesi.orgontosight.ai

Biomimetic Chemistry: The structural and functional similarities of some copper(II) salicylate complexes to the active sites of metalloenzymes have spurred research into their use as models for understanding biological processes. ontosight.airesearchgate.net

The combination of intriguing structural features, interesting physical properties, and a wide range of potential applications provides a strong rationale for the continued and comprehensive academic investigation of copper(II) salicylate complexes. bioline.org.brresearchgate.net

Scope and Objectives of the Research Outline in Advanced Chemical Studies

This article aims to provide a focused and in-depth examination of the chemical compound "salicylic acid, copper salt," specifically its copper(II) complexes. The primary objective is to present a scientifically accurate and thorough overview based on established research findings.

The scope of this article is strictly limited to the following areas:

Coordination Chemistry: A detailed exploration of the role of salicylic acid as a ligand and the resulting coordination geometries of copper(II) salicylate complexes.

Historical and Academic Significance: An understanding of the historical context of copper-salicylate research and the reasons for its continued academic importance.

To achieve these objectives, this article will present detailed research findings, including data tables summarizing key properties and structural parameters. This structured approach ensures a comprehensive yet focused discussion, adhering strictly to the outlined topics.

Detailed Research Findings

Synthesis and Characterization

The synthesis of copper(II) salicylate complexes is typically achieved through the reaction of a copper(II) salt, such as copper(II) carbonate or copper(II) sulfate (B86663), with salicylic acid in a suitable solvent, often water or an alcohol-water mixture. bioline.org.brdtic.mil The resulting complexes can be characterized by a variety of analytical techniques to determine their composition and structure.

Compound Synthesis Method Appearance Reference
[Cu(II)(salH)₂]Reaction of copper carbonate hydroxide (B78521) with salicylic acid in hot distilled water.Green crystals bioline.org.br
Copper(II) salicylate tetrahydrateReaction of copper(II) sulfate with sodium salicylate in water.Blue-green plates acs.org
Anhydrous copper(II) salicylate (S-1)Dehydration of the tetrahydrate by gradual heating.Green powder iucr.org
Anhydrous copper(II) salicylate (N)Rapid dehydration of the tetrahydrate at 85 °C.Brown, hygroscopic iucr.org

Table 1: Synthesis and Appearance of Selected Copper(II) Salicylate Complexes.

Structural and Spectroscopic Properties

X-ray crystallography has been instrumental in elucidating the diverse structures of copper(II) salicylate complexes. These can range from mononuclear species to complex polynuclear arrangements. birzeit.edumdpi.comiucr.org Spectroscopic techniques such as UV-Vis and infrared (IR) spectroscopy provide further insight into the coordination environment of the copper ion and the binding modes of the salicylate ligand.

Complex Coordination Geometry Key Bond Lengths (Å) Spectroscopic Data (λ_max, nm) Reference
[Cu(C₇H₅O₃)₂(C₆H₇NO)₂]Distorted octahedronCu-N: 2.029(4), Cu-O: 1.944(4)Not specified iucr.org
[Cu(μ-Sal)(Neo)]₂Deformed square pyramidalCu-Cu: 3.007(1)Not specified mdpi.com
[Cu(II)(salH)₂]Not specifiedNot specified228, 295 bioline.org.br

Table 2: Structural and Spectroscopic Data for Selected Copper(II) Salicylate Complexes.

Magnetic and Thermal Properties

The magnetic properties of copper(II) salicylate complexes are of significant interest, particularly in cases of dinuclear or polynuclear structures where magnetic coupling between copper centers can occur. acs.org Thermal analysis techniques, such as thermogravimetry (TG), provide information on the stability of these complexes and their decomposition pathways. akjournals.com

Compound Magnetic Moment (B.M.) Decomposition Temperature (°C) Reference
Anhydrous copper(II) salicylate (S-1)1.44 (at 25 °C)Decomposes between 90-300 iucr.orgakjournals.com
Anhydrous copper(II) salicylate (N)1.87 (at 25 °C)Decomposes between 90-300 iucr.orgakjournals.com
Copper(II) salicylate tetrahydrateSubnormal (approx. 1.44)Dehydration followed by decomposition iucr.orgakjournals.com

Table 3: Magnetic and Thermal Properties of Copper(II) Salicylate Complexes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5CuO3+ B3421113 Salicylic acid, copper salt CAS No. 20936-31-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O3.Cu/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VOKBVGRONSNSBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5CuO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16048-96-7 (Parent)
Record name Copper(2+) salicylate
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Record name Salicylic acid, copper salt
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Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15240-24-1, 20936-31-6
Record name Copper(2+) salicylate
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Record name Copper(2+) salicylate
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Synthetic Methodologies for Copper Ii Salicylate Compounds

Direct Synthesis Routes from Copper Salts and Salicylic (B10762653) Acid

The most straightforward and common methods for synthesizing copper(II) salicylate (B1505791) involve the direct reaction between a copper(II) salt and salicylic acid or its salt. acs.orgmdpi.comrsc.orgreddit.com These methods are often preferred for their simplicity and accessibility.

Precipitation is a widely used technique for the synthesis of copper(II) salicylate. This typically involves reacting an aqueous solution of a soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with a solution of sodium salicylate or salicylic acid. reddit.comsciencemadness.org The reaction of copper(II) ions with salicylic acid in an aqueous solution typically yields a green-blue colored compound that is sparingly soluble in water. ontosight.ai

A common procedure involves dissolving copper(II) sulfate in water and mixing it with a solution of salicylic acid. stackexchange.com The resulting copper salicylate often precipitates out of the solution. stackexchange.com In one reported synthesis, copper sulfate pentahydrate was reacted with sodium salicylate, leading to the formation of a dark green, tar-like precipitate which, upon cooling, yielded small sky-blue crystals of copper salicylate. sciencemadness.org Another approach involves the reaction of copper carbonate with a hot, stirred solution of salicylic acid in distilled water. sciencemadness.orgyoutube.com

Controlling the stoichiometry is crucial for obtaining the desired product. For instance, reacting copper carbonate and salicylic acid in a 1 to 2.2 molar ratio is one of the documented methods. youtube.com The pH of the reaction mixture can also influence the product formation; precipitates of copper salicylate have been reported to form at a pH of 4–5. mdpi.com

Solvothermal and hydrothermal methods offer an alternative route to synthesizing copper(II) salicylate and related complexes, often leading to crystalline products with well-defined structures. These techniques involve carrying out the synthesis in a closed vessel, such as an autoclave, under elevated temperature and pressure.

Electrochemical methods provide a unique approach to synthesizing copper(II) salicylate. This technique involves the anodic dissolution of a copper electrode in a solution containing salicylic acid or its derivatives. For example, a trinuclear copper(I)–copper(II) complex has been prepared by the anodic dissolution of copper into a solution of triphenylphosphine (B44618) and thiosalicylic acid in acetonitrile. rsc.org

Another example of electrochemical synthesis involves a basic electrolysis setup with copper wire as the anode and graphite (B72142) as the cathode in a solution containing acetylsalicylic acid and sodium bicarbonate. stackexchange.com The electrochemical behavior of copper in sodium salicylate aqueous solutions has also been studied, providing insights into the complexation and redox processes that can be harnessed for synthesis. acs.orgtandfonline.com

Template-Assisted Synthesis of Specific Coordination Architectures

Template-assisted synthesis is a sophisticated method used to control the structure and dimensionality of coordination polymers. While specific examples focusing solely on copper(II) salicylate are not extensively detailed in the provided results, the principles can be applied. In this approach, a "template" molecule or ion is introduced into the reaction mixture to direct the assembly of the copper and salicylate units into a specific architecture, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Green Chemistry Principles in Copper(II) Salicylate Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

One green approach to synthesizing copper(II) salicylate involves using water as a solvent and employing moderate heating, which is considered an environmentally benign route. bioline.org.brresearchgate.net A specific "green method" has been described where copper carbonate is dissolved in water and reacted with a water-soluble form of salicylic acid, with the complex being obtained in high yield (80%) through moderate heating in distilled water. bioline.org.brresearchgate.net This method avoids the use of toxic organic solvents. researchgate.net

Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry. These methods, often carried out by grinding the reactants together (mechanochemical synthesis), can be faster and produce higher yields compared to solvent-based reactions. researchgate.net

While a specific example of the solvent-free synthesis of simple copper(II) salicylate was not found in the search results, the mechanochemical synthesis of other copper(II) complexes with non-steroidal anti-inflammatory drugs has been reported. researchgate.net This solid-state reaction was found to be more efficient in terms of materials, energy, and time compared to its solvent-based counterpart. researchgate.net This suggests that a similar solvent-free approach could likely be developed for the synthesis of copper(II) salicylate.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a potent and environmentally conscious alternative to conventional solution-based methods for producing copper(II) salicylate and its related complexes. acs.orgnih.gov This solid-state technique, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers significant advantages, including reduced or eliminated solvent use, faster reaction times, and the potential to generate novel structures. acs.orgbeilstein-journals.org

Research has demonstrated that ball milling can successfully produce copper(II) complexes. For instance, copper(II) salicylate-metronidazole complexes have been synthesized by the mechanochemical reaction of [Cu(Sal)₂(H₂O)₂] with metronidazole. researchgate.net One of the most significant findings in this area is that the synthetic method directly influences the resulting molecular geometry. A study revealed that while conventional solution-based synthesis of a particular copper(II) metallodrug resulted in a square-pyramidal complex, mechanochemical synthesis via ball milling produced a novel complex with an octahedral geometry. qub.ac.uk This highlights the capacity of mechanochemistry to access different energy landscapes and yield products that may be inaccessible through traditional routes. acs.orgqub.ac.uk

Different mechanochemical techniques can be employed, such as neat grinding (NG), where reactants are milled without any added liquid, and liquid-assisted grinding (LAG), which involves adding a catalytic amount of solvent. rsc.org The LAG technique has been shown to be effective in synthesizing various metal-organic frameworks (MOFs) and coordination polymers. rsc.org While direct mechanochemical synthesis of a simple copper(II) salicylate salt is documented in the context of forming more complex structures, the principles are broadly applicable. researchgate.net The process is valued for its high efficiency and clean reaction profiles, often resulting in high-purity products in quantitative yields. beilstein-journals.org

Table 1: Mechanochemical Synthesis of Copper(II) Complexes

Starting Materials Mechanochemical Method Key Findings Reference
[Cu(Sal)₂(H₂O)₂] and Metronidazole Ball Milling (25 Hz) Formation of a new metal-antibiotic complex, [Cu(Sal)₂(MET)(H₂O)]. researchgate.net
Copper(II) precursor and ligand Ball Milling Leads to a novel Cu(II) complex with octahedral geometry, whereas solution synthesis yields a square-pyramidal complex. qub.ac.uk
Bi₂O₃ and Salicylic Acid Ball Milling Successful synthesis of bismuth salicylate, demonstrating the viability of mechanochemistry for metal salicylates. beilstein-journals.org

Control of Crystallinity and Morphology in Copper(II) Salicylate Synthesis

The crystalline structure and morphology of copper(II) salicylate are highly dependent on the chosen synthetic pathway and reaction conditions. Control over these parameters is crucial as the crystalline form can significantly influence the compound's physical and chemical properties.

In solution-based synthesis, factors such as temperature, solvent, and reactant choice play a pivotal role. A patented process reveals that stirring an aqueous suspension of salicylic acid and a copper compound at a temperature between 60°C and 80°C specifically leads to the formation of the crystalline form II of copper salicylate. google.com A green synthesis approach, involving the direct mixing of copper carbonate with salicylic acid in hot distilled water, has been shown to produce green crystals of di-salicylato-copper(II), [Cu(II)(salH)₂], which exhibit a distinct crystalline morphology confirmed by X-ray diffraction. bioline.org.brresearchgate.net The slow evaporation of a solution containing copper(II) chloride and sodium salicylate can also be used to grow distinct single crystals. reddit.com

The synthetic method itself is a primary determinant of the final structure. As noted previously, mechanochemical synthesis can produce a complex with an octahedral geometry, which contrasts with the square-pyramidal complex obtained from conventional solution synthesis, demonstrating a fundamental control over the crystalline product at a molecular level. qub.ac.uk

Furthermore, the introduction of ancillary ligands into the reaction mixture allows for the construction of more complex, mixed-ligand crystalline structures. The reaction of copper(II) salicylate with ligands like triethanolamine (B1662121) or neocuproine (B1678164) results in the formation of binuclear or mononuclear complexes with specific and well-defined coordination geometries. mdpi.comresearchgate.net For example, the synthesis of salicylate-neocuproine ternary copper(II) complexes has yielded structures with deformed square pyramidal and deformed square bipyramidal coordination environments around the copper centers. mdpi.com The analysis of these structures through single-crystal X-ray diffraction provides detailed insight into how intermolecular forces, such as hydrogen bonds and π-π stacking, stabilize the resulting crystal lattice. mdpi.com

Table 2: Influence of Synthesis Conditions on Copper(II) Salicylate Crystallinity

Synthesis Method Reactants Key Conditions Resulting Form/Structure Reference
Aqueous Suspension Salicylic acid, Copper compound (e.g., copper hydroxide) Stirring at 60°C - 80°C Crystalline Form II google.com
Green Synthesis (Aqueous) Copper carbonate, Salicylic acid Reflux in hot distilled water Crystalline [Cu(II)(salH)₂] bioline.org.brresearchgate.net
Mechanochemical Copper(II) precursor, Ligand Ball Milling Novel octahedral complex (vs. square-pyramidal from solution) qub.ac.uk
Solution Synthesis Copper(II) salicylate, Triethanolamine Heating at 70°C Binuclear mixed-ligand complex researchgate.net
Solution Synthesis Copper(II) salt, 5-chlorosalicylic acid, Neocuproine Crystallization Binuclear complex with deformed square pyramidal and bipyramidal geometries mdpi.com

Structural Elucidation and Supramolecular Architecture of Copper Ii Salicylate Complexes

Single Crystal X-ray Diffraction Studies of Discrete Monomeric and Oligomeric Species

Single-crystal X-ray diffraction has been instrumental in providing precise atomic coordinates, allowing for a detailed understanding of the bonding and three-dimensional structure of copper(II) salicylate (B1505791) complexes. These studies have unveiled a rich diversity of discrete monomeric, dimeric, and other oligomeric species.

The coordination environment around the copper(II) center in salicylate complexes is varied, with several geometries being commonly observed. These include square planar, octahedral, and distorted square pyramidal arrangements.

Square Planar: In some instances, the copper(II) ion exhibits a square planar geometry. For example, in the complex [Cu(dipsH)2(BZDH)2], the copper center is coordinated to two trans benzimidazole (B57391) ligands and two monodentate salicylate ligands, resulting in an N2O2 ligation. acs.org Similarly, a complex with 1,10-phenanthroline (B135089) (phen) shows the copper(II) ion coordinated to the two nitrogen donors of the phen ligand and chelated by a salicylate dianion via a carboxylate oxygen and the phenolate (B1203915) oxygen, leading to an approximate square planar geometry. acs.org

Octahedral: Distorted octahedral geometries are also prevalent. In a one-dimensional coordination polymer, [Cu(en)(sal)Cl]n, two distinct copper(II) ions are present, both in distorted octahedral environments. sibran.ru One copper ion is coordinated to four oxygen atoms from two salicylate anions and two chloride ions (CuO4Cl2), while the other is coordinated to four nitrogen atoms from two ethylenediamine (B42938) ligands and two chloride ions (CuN4Cl2). sibran.ru Another example involves a tetragonally distorted octahedral copper(II) cation with six coordinated imidazole (B134444) ligands and two salicylate counterions. birzeit.edu

Distorted Square Pyramidal: This is a frequently encountered coordination geometry for copper(II) salicylate complexes. In a monomeric complex, [Cu(H2O)(5-Cl-Sal)(Neo)], the copper atom is five-coordinate with a deformed square pyramid geometry. mdpi.com The basal plane is formed by a nitrogen atom from the neocuproine (B1678164) (Neo) ligand, the phenolate and carboxylate oxygen atoms of the salicylate ligand, and an oxygen atom from a water molecule. mdpi.com The apical position is occupied by the second nitrogen atom of the Neo ligand. mdpi.com A dinuclear copper salicylate complex also features copper ions in a square pyramidal coordination geometry, where the phenolate oxygen atom acts as a bridge to the adjacent copper ion. myttex.net In another study, a complex with the tripod ligand tris(N-methylbenzimidazol-2-ylmethyl)amine (Mentb) and salicylate shows a five-coordinate Cu(II) center in a distorted trigonal-bipyramidal geometry. tandfonline.com

The degree of distortion from ideal geometries is often quantified by the geometry index, τ. For a perfect square pyramid, τ is zero, while for a perfect trigonal bipyramid, it is 1.0. For instance, in one complex, a τ value of 0.076 indicated a 92% tetragonal pyramidal geometry, while another had a τ value of 0.280, corresponding to a 72% rectangular pyramidal geometry. mdpi.com

The salicylate ligand is versatile, capable of coordinating to metal ions in various modes and existing in different protonation states. mdpi.comijesi.org The carboxylate group can act as a monodentate, bidentate (chelating), or bridging ligand. myttex.netijesi.org

Monodentate: The salicylate ligand can coordinate to the copper(II) ion through one of the carboxylate oxygen atoms. birzeit.edu

Bidentate (Chelating): Both the carboxylate and the phenolate oxygen atoms can coordinate to the same copper center, forming a stable chelate ring. acs.orgbirzeit.edu This is a common binding mode.

Bridging: The salicylate ligand can bridge two copper centers. This can occur through the carboxylate group or, in some cases, the phenolate oxygen can also act as a bridge. mdpi.commyttex.net

The protonation state of the salicylate ligand can also vary. It can exist as the monoanionic HSal⁻, where only the carboxylic acid is deprotonated, or as the dianionic Sal²⁻, where both the carboxylic acid and the phenolic hydroxyl group are deprotonated. mdpi.comiucr.org In some unique cases, complexes have been isolated with an undissociated carboxylic acid group (COOH) on the salicylate ligand. myttex.net For instance, a dinuclear copper salicylate complex was found to contain an incompletely deprotonated salicylate ligand. myttex.net Another complex showed a ratio of Cu:5-Cl-Sal:Neo of 2:3:2, where one salicylate derivative had two deprotonated oxygen atoms (5-Cl-Sal²⁻), while two had only one (5-Cl-HSal⁻). mdpi.com

Detailed analysis of bond lengths, bond angles, and dihedral angles from single-crystal X-ray diffraction data provides quantitative insight into the coordination environment of the copper(II) center and the conformation of the ligands.

In distorted octahedral and square pyramidal geometries, the axial bond lengths are typically longer than the equatorial bond lengths, a consequence of the Jahn-Teller effect for the d⁹ Cu(II) ion. sibran.ru For example, in a distorted octahedral complex, the axial Cu-Cl bond length was 2.7780(5) Å, significantly longer than the equatorial Cu-N bonds (2.0302(15) and 2.0377(15) Å). sibran.ru Similarly, in a square pyramidal complex, the axial Cu-N bond length was 2.257(3) Å, while the equatorial Cu-O and Cu-N bond lengths were in the range of 1.909(3) to 2.000(3) Å. mdpi.com

The bite angle of chelating ligands is an important parameter. For the ethylenediamine ligand in a distorted octahedral complex, the N-Cu-N bite angle was 83.82(6)°. sibran.ru In a complex with 2,2'-bipyridine (B1663995), the N-Cu-N bond angles were around 81°. myttex.net

Dihedral angles describe the twist or rotation of different parts of a molecule. For instance, in a complex containing a 2,2'-bipyridine ligand, the two pyridine (B92270) rings were slightly twisted relative to each other. myttex.net

Table 1: Selected Bond Lengths (Å) in Copper(II) Salicylate Complexes

Complex Bond Length (Å) Reference
[Cu(H₂O)(5-Cl-Sal)(Neo)] Cu1–O1 (phenolate) 1.899(2) mdpi.com
Cu1–O2 (carboxylate) 1.924(2) mdpi.com
Cu1–N1 2.023(2) mdpi.com
Cu1–O4 (H₂O) 1.973(2) mdpi.com
Cu1–N2 (apical) 2.257(3) mdpi.com
Cu₂(HSal)(Sal)(2,2'-bpy)₂ Cu(1)–N(1) 1.990(6) myttex.net
Cu(1)–O(1) 1.908(5) myttex.net
Cu(2)–O(6) 1.885(5) myttex.net
Cu(1)–O(6) (axial) 2.56(3) myttex.net
[Cu(en)(sal)Cl]n Cu1–O1 1.9569(13) sibran.ru
Cu1–Cl1 2.2872(5) sibran.ru
Cu1–O2 (long) 2.6454(14) sibran.ru
Cu2–N1 2.0377(15) sibran.ru
Cu2–Cl1 (axial) 2.7780(5) sibran.ru

Table 2: Selected Bond Angles (°) in Copper(II) Salicylate Complexes

Complex Angle Value (°) Reference
[Cu(H₂O)(5-Cl-Sal)(Neo)] O1–Cu1–N1 168.40(8) mdpi.com
O2–Cu1–O4 163.88(9) mdpi.com
Cu₂(HSal)(Sal)(2,2'-bpy)₂ N(1)–Cu(1)–N(2) 81.5(2) myttex.net
N(1)–Cu(1)–O(1) 164.3(3) myttex.net
O(1)–Cu(1)–O(3) 93.9(2) myttex.net
[Cu(en)(sal)Cl]n N1–Cu2–N2 83.82(6) sibran.ru
O1–Cu1–Cl1 90.91(4) sibran.ru
Cu1–Cl1–Cu2 114.11(2) sibran.ru

Polymeric and Extended Structures: Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond discrete molecules, copper(II) salicylate complexes can form extended structures such as coordination polymers and metal-organic frameworks (MOFs). oup.com These materials are built from repeating coordination entities, extending in one, two, or three dimensions. The versatile coordination of the salicylate ligand and the ability of ancillary ligands to bridge metal centers are key to the formation of these diverse architectures.

The dimensionality and topology of copper(II) salicylate-based coordination polymers and MOFs are highly dependent on the specific ligands and reaction conditions used.

1D Frameworks: One-dimensional or chain-like structures are commonly formed. In the complex [Cu(en)(sal)Cl]n, chloride ions bridge the two different types of copper centers, creating a zigzag chain propagating along the mdpi.com direction. sibran.ru In another example, similar one-dimensional chains are extended into 2D supramolecular layers through hydrogen bonding. acs.org

3D Frameworks: Three-dimensional frameworks represent the highest level of structural organization. In one instance, a 3D network is formed through the interpenetration of 2D layers. researchgate.net Another example shows a typical 3D diamondoid framework. acs.org Hydrogen bonding often plays a crucial role in extending lower-dimensional structures into 3D networks. For example, chains can be linked into sheets by O-H···O hydrogen bonds, and these sheets can then be further connected into a 3D network via non-coordinating water molecules. iucr.org

The topology of these frameworks can be described using specific notations. For example, a 3-connected network has been described with a 10³-ths net topology. acs.org Binodal (4,4)-connected 3D frameworks with more complex topologies have also been reported. acs.org

Interpenetration is a phenomenon where two or more independent frameworks grow through each other without being covalently bonded. This is a common feature in the crystal engineering of MOFs and coordination polymers. A copper(II) salicylate complex with 4,4'-bipyridine (B149096) has been reported to form a 3D network with 2D interpenetrating layers. researchgate.net Another study describes a 2D → 3D polythreading array, which is a form of interpenetration. acs.org

The formation of these intricate supramolecular architectures is a result of self-assembly processes, where the final structure is dictated by the inherent bonding preferences and geometric constraints of the molecular components (metal ions, salicylate ligands, and any ancillary ligands). Hydrogen bonding, π-π stacking, and other weak interactions play a significant role in guiding the self-assembly process and stabilizing the resulting extended structures. myttex.nettubitak.gov.tr For example, intermolecular hydrogen bonding involving imidazole N-H groups and salicylate hydroxyl groups can lead to the formation of extended networks. birzeit.edu

Porosity and Channel Structure Analysis in MOF Systems

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org The use of copper ions and carboxylate-based linkers, such as salicylate, is a common strategy in the synthesis of these frameworks. acs.org The resulting materials can exhibit significant porosity, a feature critical for applications in gas storage, separations, and catalysis. acs.org

The porosity of such frameworks is often characterized by gas adsorption/desorption analysis. For instance, a hydrothermally synthesized porous Co(II)-salicylate metal-organic framework material demonstrated type IV N₂ adsorption/desorption isotherms, which is characteristic of mesoporous materials. researchgate.net This analysis revealed a high BET surface area, with one sample reaching 250.00 m²/g, and pore dimensions in the range of 2.0-3.0 nm. researchgate.net The structure of these materials can be determined from powder X-ray diffraction (PXRD) patterns, which can reveal the unit cell parameters and space group. researchgate.net For example, a cobalt-salicylate MOF was identified as having a tetragonal phase. researchgate.net

The inherent properties of MOFs, such as their high surface area and tunable pore size, are derived from their components. mdpi.com The long organic linkers are responsible for creating high porosity and significant storage capacity. mdpi.com Copper-based MOFs, like the well-known HKUST-1, leverage copper's coordination properties to form robust, porous structures. rsc.org The stability and porosity of these frameworks can, however, be affected by factors like the elongation of organic linkers, which may lead to fragile frameworks or self-interpenetration of the porous network. dovepress.com Strategies to avoid this include using specific aromatic tritopic ligands or controlling reagent concentrations during synthesis. dovepress.com

Table 1: Physicochemical Properties of a Mesoporous Metal-Salicylate MOF This table is generated based on data for a Co(II)-salicylate MOF, illustrating typical properties for such frameworks.

SampleBET Surface Area (m²/g)Pore Volume (cc/g)Pore Width (nm)
Sample 1178.120.212.0-3.0
Sample 2227.660.282.0-3.0
Sample 3250.000.322.0-3.0
Data sourced from a study on a porous Co(II)-salicylate material. researchgate.net

Supramolecular Interactions in Solid State Assemblies

The solid-state structures of copper(II) salicylate complexes are rarely discrete molecules, but rather extended networks held together by a combination of non-covalent forces. These interactions, including hydrogen bonding and π-π stacking, lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. mdpi.comresearchgate.net The salicylate ligand is particularly adept at facilitating these extended structures due to its dual functional groups—the carboxylate and hydroxyl groups—which can participate in various intermolecular interactions. researchgate.netmyttex.net

Hydrogen Bonding Networks Involving Carboxylate and Hydroxyl Groups

Hydrogen bonding is a dominant force in the crystal packing of copper salicylate complexes. The hydroxyl and carboxylate groups of the salicylate ligand are primary sites for these interactions. researchgate.net In many structures, the hydroxyl group forms a strong intramolecular hydrogen bond with a carboxylate oxygen atom of the same ligand. uu.nlresearchgate.net

Intermolecular hydrogen bonds are also crucial, often connecting individual complex units into larger architectures. mdpi.com For example, in diaquobis(salicylato)copper(II), coordinated water molecules act as donors for intermolecular hydrogen bonds, with the carboxylate oxygens of adjacent complexes serving as acceptors, linking coordination chains into a two-dimensional network. uu.nl In ternary complexes involving other ligands like neocuproine, strong O–H···O hydrogen bonds can form between the salicylate's hydroxyl group and a coordinated water molecule, or between a water molecule and a carboxylate oxygen, creating 1D chains. mdpi.com The presence of incompletely deprotonated salicylate ligands can also introduce unique hydrogen bonding, where a proton resides between the carboxylate oxygens of two different salicylate moieties. myttex.net These extensive hydrogen-bonding networks are key to stabilizing the crystal lattice. mdpi.comresearchgate.net

Table 2: Examples of Hydrogen Bonds in Copper(II) Salicylate Complexes

Complex TypeDonor–H···AcceptorInteraction TypeResulting StructureReference
Salicylate-Neocuproine-H₂OO(hydroxyl)–H···O(water)Intermolecular1D Chain mdpi.com
Salicylate-Neocuproine-H₂OO(water)–H···O(carboxylate)Intermolecular1D Chain mdpi.com
Diaquobis(salicylato)copper(II)O(hydroxyl)–H···O(carboxylate)IntramolecularStabilizes monomer uu.nl
Diaquobis(salicylato)copper(II)O(water)–H···O(carboxylate)Intermolecular2D Network uu.nl
Salicylate-2,2'-bipyridineC–H···OIntermolecular3D Assembly researchgate.net

Pi-Pi Stacking and Aromatic Interactions

Alongside hydrogen bonding, π-π stacking interactions between the aromatic rings of the salicylate ligands (or other aromatic co-ligands) play a significant role in stabilizing the supramolecular structure. researchgate.net These interactions contribute to the formation of 2D or 3D assemblies. mdpi.comresearchgate.net

In salicylate-neocuproine ternary copper(II) complexes, π-π aromatic stacking occurs between the neocuproine ligands of neighboring molecules. mdpi.com The interplanar distances between the interacting rings are a key characteristic of this stacking. In one such complex, the C–C distance was measured at 3.449 Å. mdpi.com In another instance, these distances ranged from 3.857–3.956 Å. mdpi.com Similarly, in a dinuclear copper salicylate complex with 2,2'-bipyridine, π-π aromatic stacking contributes to the formation of a 2D polymeric structure. researchgate.net These interactions can also occur between the phenyl rings of the salicylate ligands themselves, with observed ring-to-ring distances between 3.423(2) and 3.508(3) Å, further stabilizing the layers created by hydrogen bonds. uu.nl

Advanced Spectroscopic and Spectrochemical Investigations of Copper Ii Salicylate Systems

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption spectra of copper(II) salicylate (B1505791) complexes are characterized by transitions occurring within the d-orbitals of the copper ion (d-d transitions) and by charge transfer between the metal and the salicylate ligand.

In copper(II) salicylate systems, the interaction between the salicylate ligand and the copper(II) ion gives rise to distinct electronic transitions. Ligand-to-Metal Charge Transfer (LMCT) bands are observed, which arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. libretexts.org This process results in the reduction of the metal center. libretexts.org These LMCT transitions are typically intense and are a hallmark of the electronic spectra of such coordination complexes. libretexts.org

The d-d transitions, which involve the excitation of an electron between d-orbitals of the copper(II) ion, are also present. researchgate.net However, these transitions are formally forbidden by the Laporte selection rule, which leads to them having a much lower intensity compared to the allowed charge transfer bands. libretexts.org In some instances, a single broad band is observed for the d-d transition in copper(II) salicylate, assigned to the 2Eg → 2T2g transition. researchgate.net

The formation of a complex between copper(II) and salicylic (B10762653) acid can be visually observed by a color change, and this is reflected in the UV-Vis spectrum. For example, a yellowish-green complex formed between salicylic acid and copper(II) acetate (B1210297) exhibits an absorption maximum at 730 nm. rsc.org Another study reports a sharp absorption peak at 322 nm for a copper-salicylate containing nanoparticle system, with a characteristic peak for salicylic acid also present at 297 nm. researchgate.net

Table 1: Electronic Absorption Data for Copper(II) Salicylate Systems

Systemλmax (nm)AssignmentReference
Copper(II)-Salicylic Acid Complex730d-d transition rsc.org
CS-Zn-SA Nanoparticles322Not specified researchgate.net
Salicylic Acid in CS-Zn-SA Nanoparticles297Characteristic peak of salicylic acid researchgate.net

Fluorescence and phosphorescence are forms of photoluminescence that occur upon the absorption of a photon by a molecule, leading to an excited state. libretexts.org The subsequent emission of a photon as the molecule returns to the ground state is termed fluorescence if the electron spin is conserved, and phosphorescence if there is a change in electron spin. libretexts.org

The salicylate ligand itself can exhibit fluorescence. However, the coordination of salicylate to a paramagnetic metal ion like copper(II) can lead to quenching of this fluorescence. This quenching can occur through processes such as energy transfer or electron transfer between the ligand and the metal ion.

Studies on derivatives of fluorene (B118485) containing salicylic acid groups have shown that these compounds can act as fluorescent sensors for Cu(II) ions. nih.gov The interaction with Cu(II) leads to a selective fluorescence quenching. nih.gov This indicates a complexation between the salicylate moiety and the copper ion, which alters the emission properties of the fluorophore. The detection limit for Cu(II) using such a sensor was found to be 1.47 ppb in solution. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Coordination Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the coordination environment of the copper(II) ion in salicylate complexes. By analyzing the vibrational modes of the salicylate ligand, it is possible to deduce the nature of its interaction with the metal center.

The carboxylate group of the salicylate ligand has two characteristic stretching vibrations: the asymmetric stretch (νasym(COO-)) and the symmetric stretch (νsym(COO-)). The positions of these bands in the IR spectrum are sensitive to the coordination mode of the carboxylate group to the metal ion. mdpi.com

Generally, the asymmetric stretching vibration is found in the range of 1510-1650 cm-1, while the symmetric stretching vibration appears between 1280-1400 cm-1. 911metallurgist.com The difference in the wavenumbers of these two bands (Δν = νasym - νsym) is a useful diagnostic tool to distinguish between different coordination modes, such as ionic, unidentate, bidentate, and bridging. 911metallurgist.com

In copper(II) salicylate adducts with neocuproine (B1678164), strong bands assigned to the asymmetric and symmetric stretching vibrations are observed around 1600 cm-1 and below 1400 cm-1, respectively. mdpi.com The separation between these bands provides information about the carboxylate bonding mode. mdpi.com For instance, a larger separation is typically observed for unidentate coordination compared to ionic or bidentate coordination. 911metallurgist.com

Table 2: Carboxylate Stretching Frequencies in Copper(II) Salicylate Complexes

Complexνasym(COO-) (cm-1)νsym(COO-) (cm-1)Coordination Mode InformationReference
Copper(II) salicylate adducts with neocuproine~1600<1400Δν provides information on bonding mode mdpi.com

The hydroxyl group of the salicylate ligand can participate in both intramolecular and intermolecular hydrogen bonding. mdpi.com These interactions influence the position and shape of the O-H stretching vibration (ν(O-H)) in the IR spectrum. In free salicylic acid, a broad band due to the strongly hydrogen-bonded hydroxyl group is observed in the range of 3500–2500 cm-1. farmaceut.org

In the solid state of some copper(II) salicylate complexes, a strong intramolecular hydrogen bond can exist between the hydroxyl group and a carboxylate oxygen atom. mdpi.com The position of the phenolic C-O stretching vibration is also affected by coordination to the copper ion, often shifting to higher wavenumbers. mdpi.com

The presence of water molecules in the coordination sphere of copper(II) salicylate can also be identified by their characteristic O-H stretching vibrations, typically observed in the range of 3550–3050 cm-1. hacettepe.edu.tr

The vibrations associated with the bonds between the copper(II) ion and the donor atoms of the salicylate ligand (Cu-O) occur at lower frequencies, typically in the far-infrared region of the spectrum. These metal-ligand vibrations provide direct evidence of coordination. The assignment of these bands can be complex and often requires comparison with the spectra of the free ligand and related metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. Given that copper(II) has a d⁹ electron configuration with one unpaired electron, EPR spectroscopy is exceptionally well-suited for probing the electronic structure, oxidation state, and local coordination environment of copper(II) salicylate complexes. The technique measures the absorption of microwave radiation by an unpaired electron in the presence of an external magnetic field.

Anisotropy of g-Values and Hyperfine Coupling Constants

The interaction of the unpaired electron's spin with the external magnetic field is described by the g-tensor, while its interaction with the magnetic moment of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) is described by the hyperfine coupling tensor (A). In frozen solutions or solid-state samples of copper(II) salicylate, these interactions are typically anisotropic, meaning their magnitudes depend on the orientation of the complex relative to the external magnetic field. This anisotropy provides detailed information about the geometry and electronic ground state of the copper center.

For copper(II) complexes with axial symmetry (such as tetragonally distorted octahedral or square pyramidal geometries), the g and A tensors are characterized by two principal values: one parallel (g∥, A∥) and one perpendicular (g⊥, A⊥) to the principal symmetry axis of the molecule. ethz.ch

g-Values: The deviation of g-values from the free electron g-value (ge ≈ 2.0023) is caused by spin-orbit coupling. In most copper(II) complexes, including salicylates with an elongated octahedral or square planar geometry, the unpaired electron resides primarily in the d(x²-y²) orbital. This leads to a "normal" axial spectrum where g∥ > g⊥ > 2.0023. researchgate.netresearchgate.net Conversely, in cases of a compressed octahedral or trigonal bipyramidal geometry, the unpaired electron may be in the d(z²) orbital, resulting in an "inverse" spectrum where g⊥ > g∥ ≈ 2.0023. researchgate.netresearchgate.net

Hyperfine Coupling Constants: The copper nucleus (I = 3/2) splits the EPR signal into four lines. The magnitude of this splitting, the hyperfine coupling constant (A), provides insight into the degree of delocalization of the unpaired electron onto the ligands. A larger A∥ value is typically associated with a more ionic character of the copper-ligand bonds and a greater localization of the electron on the copper d(x²-y²) orbital. libretexts.org

Research on bis(salicylato)copper(II) has provided specific EPR parameters that illustrate this anisotropy.

ParameterValueSolventReference
g₀ (isotropic)2.123CHCl₃ ias.ac.in
A₀ (isotropic)-76.4 GCHCl₃ ias.ac.in
g∥2.250CH₃CN libretexts.org
g⊥2.065CH₃CN libretexts.org
A∥160 GCH₃CN libretexts.org

Table 1: Representative EPR Parameters for Copper(II) Salicylate Systems. Note that values can vary depending on the specific complex, solvent, and temperature.

Spin-Spin Interactions and Magnetic Exchange Coupling Pathways

In polynuclear copper(II) salicylate systems, where two or more copper ions are in close proximity, their unpaired electron spins can interact. This phenomenon, known as magnetic exchange coupling, can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel). dalalinstitute.com In copper(II) carboxylate complexes, antiferromagnetic coupling is common and often occurs through a superexchange mechanism. researchgate.netfudan.edu.cn

The superexchange pathway involves the bridging ligands that connect the copper centers. In a dimeric copper(II) salicylate, the carboxylate groups of the salicylate ligands can bridge the two metal ions. The exchange interaction is mediated through the p-orbitals of the oxygen atoms of the carboxylate bridge. researchgate.net The strength of this interaction (-2J) is highly dependent on the geometry of the bridging unit, particularly the Cu-O-C-O-Cu pathway and the distance between the copper centers. mdpi.com

A classic example of this interaction is found in copper(II) acetate monohydrate, a dimeric complex where four acetate ligands bridge two copper(II) ions, resulting in strong antiferromagnetic coupling. researchgate.net Similar interactions are expected in analogous dimeric structures of copper(II) salicylate, leading to a significant decrease in magnetic susceptibility at low temperatures. dalalinstitute.comresearchgate.net

Determination of Copper(II) Oxidation State and Environment

EPR spectroscopy is an ideal tool for confirming the +2 oxidation state of copper in salicylate complexes, as Cu(I) (d¹⁰) and Cu(0) (d¹¹) are diamagnetic and EPR-silent. dtu.dk The presence of a characteristic Cu(II) EPR signal is definitive proof of the paramagnetic Cu(II) center.

Furthermore, the EPR spectral parameters (g and A values) are exquisitely sensitive to the coordination environment of the Cu(II) ion. By analyzing the EPR spectrum, one can deduce critical structural information:

Coordination Geometry: The relationship between g∥ and g⊥ can distinguish between different geometries. For instance, a parameter G = (g∥ - 2.0023) / (g⊥ - 2.0023) is often used. A value of G > 4 suggests an elongated tetragonal geometry with the unpaired electron in the d(x²-y²) orbital, while G < 4 may indicate significant exchange coupling or a misaligned g-tensor. researchgate.netacs.org

Nature of Ligands: The g and A values are influenced by the covalency of the copper-ligand bonds. Coordination to more electronegative atoms like oxygen (from the carboxylate and hydroxyl groups of salicylate) results in different parameters compared to coordination with nitrogen or sulfur donors. nih.gov

Superhyperfine Structure: If the ligands have atoms with a nuclear spin (e.g., ¹⁴N, I=1), further splitting of the EPR lines, known as superhyperfine coupling, can be observed. This provides direct evidence of coordination to those specific atoms. libretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing copper compounds because it can effectively distinguish between the common oxidation states: Cu(0), Cu(I), and Cu(II). researchgate.net

When analyzing copper salicylate, the XPS spectrum of the Cu 2p region is of primary interest. The binding energy of the core-level electrons is sensitive to the oxidation state of the copper atom.

Cu(0) and Cu(I): Metallic copper (Cu⁰) and copper(I) species have very similar Cu 2p₃/₂ binding energies, typically falling in the range of 932.5 to 933.1 eV. xpsfitting.comsci-hub.st Differentiating between them based solely on the main peak is challenging. However, analysis of the Auger parameter can often resolve this ambiguity. researchgate.net A study on copper(I) salicylate reported a Cu 2p₃/₂ signal at 933.187 eV, consistent with a copper-oxygen interaction. researchgate.net

Cu(II): Copper(II) species are readily identified by two key features. First, the Cu 2p₃/₂ main peak is shifted to a higher binding energy, typically between 933.5 and 935.5 eV. Second, and more definitively, the Cu 2p spectrum for Cu(II) exhibits strong "shake-up" satellite peaks at binding energies 5-10 eV higher than the main peaks. researchgate.netxpsfitting.com These satellites arise from a ligand-to-metal charge transfer that occurs simultaneously with the photoemission process and are a unique fingerprint of the d⁹ configuration of Cu(II).

Copper SpeciesTypical Cu 2p₃/₂ Binding Energy (eV)Key Distinguishing FeatureReference
Cu(0)932.6 - 932.8No shake-up satellites xpsfitting.com
Cu(I)932.5 - 933.2No shake-up satellites researchgate.netresearchgate.net
Cu(II)933.5 - 935.5Strong shake-up satellites researchgate.netxpsfitting.com

Table 2: Typical XPS Cu 2p₃/₂ Binding Energies for Different Copper Oxidation States.

Therefore, XPS analysis of a copper salicylate sample can unambiguously determine the oxidation state of copper on the material's surface. The presence of strong shake-up satellites would confirm the Cu(II) state, while their absence would indicate Cu(I) or Cu(0).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diamagnetic Derivatives or Paramagnetic Relaxation Enhancement Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. However, its direct application to paramagnetic species like copper(II) salicylate is challenging. The unpaired electron of the Cu(II) ion creates a strong local magnetic field, leading to very rapid nuclear relaxation and extreme broadening of NMR signals for nearby nuclei, often rendering them unobservable. researchgate.net Despite this, NMR methods can be adapted to provide valuable structural information.

Diamagnetic Derivatives: To obtain high-resolution NMR spectra for the salicylate ligand itself, a common strategy is to prepare a chemically analogous but diamagnetic complex. This is typically achieved by replacing the paramagnetic Cu(II) ion with a diamagnetic d¹⁰ metal ion, such as Zn(II). The resulting zinc(II) salicylate complex is NMR-active and allows for the complete assignment of the proton (¹H) and carbon (¹³C) signals of the salicylate ligand using standard one- and two-dimensional NMR techniques. farmaceut.orgnih.gov This approach provides a crucial reference for understanding the ligand's structure and conformation within a metal complex, free from paramagnetic interference.

Paramagnetic Relaxation Enhancement (PRE) Studies: While paramagnetism hinders standard NMR, it can be exploited in specialized experiments. The influence of the paramagnetic Cu(II) center on the relaxation rates of surrounding nuclei is distance-dependent. This effect is known as Paramagnetic Relaxation Enhancement (PRE). nih.gov

The presence of the Cu(II) ion significantly increases the longitudinal (R₁) and transverse (R₂) relaxation rates of nearby nuclei, with the effect proportional to 1/r⁶, where 'r' is the distance between the nucleus and the copper ion. marquette.edu By measuring the enhancement in the relaxation rate of a specific nucleus (e.g., a proton on the salicylate ligand) in the paramagnetic copper(II) complex compared to its rate in an equivalent diamagnetic complex, one can calculate the distance between that nucleus and the copper ion. nih.govillinois.edu These distance restraints, typically in the range of 10-20 Å, are invaluable for determining the solution-state structure and conformation of the copper(II) salicylate complex. nih.gov This technique is particularly powerful in structural biology for mapping the structure of metalloproteins containing copper centers. marquette.edu

Theoretical and Computational Chemistry Approaches to Copper Ii Salicylate Complexes

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of transition metal complexes like copper(II) salicylate (B1505791) due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations allow for the detailed exploration of the complex's geometric parameters and electronic properties.

A fundamental step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional arrangement. For copper(II) salicylate, DFT calculations are employed to determine the equilibrium structure by minimizing the energy of the system. These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

In a typical mononuclear copper(II) salicylate complex, the copper ion is often found in a distorted square-planar or square-pyramidal coordination environment. researchgate.nettubitak.gov.tr The salicylate ligand can coordinate to the copper(II) ion in a monodentate or bidentate fashion through the carboxylate oxygen atoms and the phenolic oxygen atom. tubitak.gov.trresearchgate.net DFT studies on related copper(II) complexes have successfully predicted these coordination modes and the resulting geometries. grafiati.comresearchgate.net

The optimized geometry of a hypothetical mononuclear bis(salicylato)copper(II) complex, [Cu(C₇H₅O₃)₂], would likely show the two salicylate ligands chelating the central copper ion. The calculated bond lengths and angles provide a quantitative description of the coordination sphere.

Table 1: Representative Optimized Geometrical Parameters for a Theoretical Copper(II) Salicylate Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II) complexes. Actual experimental or more specific computational values may vary.

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthCu-O (carboxylate)~1.95Bond AngleO-Cu-O (chelate)~90
Bond LengthCu-O (phenolic)~1.92Bond AngleO-Cu-N (axial)*~90
Bond LengthC-O (carboxylate)~1.26Bond AngleO-Cu-O (trans)~180
Bond LengthC-O (phenolic)~1.35
In cases of additional axial ligands.

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be compared with experimental spectroscopic data to validate the theoretical model. researchgate.net For instance, the characteristic stretching frequencies of the carboxylate group (asymmetric and symmetric) and the C-O phenolic bond in copper(II) salicylate can be accurately assigned through DFT calculations. tubitak.gov.tr The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group can indicate its coordination mode (monodentate, bidentate chelating, or bridging). tubitak.gov.tr

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Theoretical Copper(II) Salicylate Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II) complexes.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric StretchCarboxylate (COO⁻)~1580 - 1620
Symmetric StretchCarboxylate (COO⁻)~1380 - 1420
C-O StretchPhenolic~1330 - 1360
Cu-O Stretch~400 - 600

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. niscpr.res.inacs.org

In copper(II) salicylate complexes, the HOMO is often localized on the salicylate ligand, particularly the π-orbitals of the aromatic ring and the oxygen atoms, while the LUMO is typically centered on the copper(II) ion, corresponding to the d-orbitals. niscpr.res.infrontiersin.org This distribution suggests that electronic transitions are likely to be of the ligand-to-metal charge transfer (LMCT) type. DFT calculations provide the energies of these orbitals and their spatial distribution. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

Table 3: Predicted Frontier Molecular Orbital Energies for a Theoretical Copper(II) Salicylate Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II) complexes.

Molecular OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ -2.7
HOMO-LUMO Gap (ΔE)~ 3.8

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. grafiati.com It provides a description of the bonding in terms of localized orbitals that align with the familiar Lewis structures of chemical bonds and lone pairs.

For copper(II) salicylate, NBO analysis can quantify the natural atomic charges on the copper ion and the coordinating oxygen atoms, revealing the extent of charge transfer from the salicylate ligands to the metal center. researchgate.netniscpr.res.in This analysis typically shows a significant positive charge on the copper atom, though less than the formal +2 charge, indicating covalent character in the Cu-O bonds. rsc.org The NBO method also describes the hybridization of the atomic orbitals involved in bonding and identifies key donor-acceptor interactions, such as the donation of electron density from the lone pairs of the oxygen atoms to the vacant orbitals of the copper ion. rsc.org

Table 4: Representative Natural Atomic Charges from NBO Analysis for a Theoretical Copper(II) Salicylate Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II) complexes.

AtomNatural Charge (e)
Cu+1.1 to +1.5
O (carboxylate)-0.7 to -0.9
O (phenolic)-0.6 to -0.8

Time-Dependent DFT (TD-DFT) for Electronic Excitation Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, including electronic absorption spectra (UV-Vis). nih.govniscpr.res.in By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govtandfonline.com

For copper(II) salicylate, TD-DFT calculations can help to interpret the experimental UV-Vis spectrum. The d⁹ electronic configuration of Cu(II) gives rise to d-d transitions, which are typically weak and appear in the visible region of the spectrum. researchgate.net More intense bands in the UV region are usually assigned to ligand-to-metal charge transfer (LMCT) transitions, which are well-described by TD-DFT. nih.gov The calculations can confirm the nature of these transitions by identifying the specific molecular orbitals involved. tandfonline.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities as a function of time. This method is particularly useful for studying the behavior of molecules in solution and their interactions with the surrounding environment.

For copper(II) salicylate, MD simulations could be used to study its solvation in different solvents, the stability of the coordination sphere, and the conformational flexibility of the complex. nih.gov For instance, simulations could reveal how water molecules interact with the complex, whether they can penetrate the coordination sphere, and how the salicylate ligands move and vibrate at a given temperature. mdpi.com Such simulations are also valuable for understanding how the complex might interact with larger biological molecules, although that falls outside the scope of this article. mdpi.comrsc.org

Quantum Chemical Studies of Reaction Mechanisms (Non-Biological)

Quantum chemical methods, particularly DFT, can be employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, as well as to calculate activation energies.

In a non-biological context, quantum chemical studies could elucidate the thermal decomposition pathways of copper(II) salicylate. For example, calculations could explore the step-by-step mechanism of decarboxylation or the cleavage of other bonds within the complex. acs.org These studies can provide a detailed understanding of the factors that control the reactivity and stability of the compound under different conditions. While specific studies on the non-biological reaction mechanisms of copper(II) salicylate are not abundant, the methodologies are well-established for other coordination compounds. mdpi.com

Force Field Development for Classical Simulations of Large Systems

The application of classical molecular dynamics (MD) simulations to large systems containing metallo-organic compounds like copper(II) salicylate hinges on the availability of accurate and robust force fields. ethz.ch A classical force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, thereby governing their interactions and dynamics. ethz.ch The development of such force fields for metal complexes presents unique challenges compared to standard organic molecules due to the intricate nature of metal-ligand interactions. nih.govnih.gov

A primary challenge lies in accurately representing the coordination geometry around the copper(II) ion. Copper(II) is known for its flexible coordination sphere and the Jahn-Teller effect, which can lead to distorted geometries that are difficult to capture with simple harmonic functions used in classical force fields. nih.govacs.org Furthermore, the charge distribution in metal complexes is often complex and cannot be adequately described by fixed partial charges, which is a common approximation in many force fields. nih.gov The interaction between the metal ion and its ligands involves a combination of electrostatic, covalent, and polarization effects that must be carefully parameterized. nih.gov

The process of developing a force field for a novel compound like copper(II) salicylate typically involves a multi-step approach that combines quantum mechanical (QM) calculations and, where available, experimental data. ethz.chnih.gov

General Workflow for Force Field Parameterization:

Generation of Reference Data: High-level QM calculations, such as density functional theory (DFT), are employed to obtain detailed information about the geometry, vibrational frequencies, and charge distribution of the copper(II) salicylate complex. nih.govacs.org Experimental data from techniques like X-ray crystallography can also be used to validate the computed geometries. nih.gov

Parameterization of Bonded Terms: The bonded parameters, which include bond stretching, angle bending, and dihedral torsions, are derived by fitting to the QM potential energy surface. For instance, the force constants for the Cu-O bonds and the O-Cu-O angles would be determined in this step. acs.org

Determination of Non-Bonded Parameters: Non-bonded interactions are typically described by a combination of a Lennard-Jones potential for van der Waals forces and a Coulomb term for electrostatic interactions. The partial atomic charges are a critical component and can be derived from the QM electrostatic potential using methods like Restrained Electrostatic Potential (RESP) fitting. acs.org The Lennard-Jones parameters for the copper ion are often adjusted to reproduce experimental properties like hydration free energy or structural properties in solution. nih.gov

Several strategies and tools have been developed to facilitate the parameterization of metal complexes. Some approaches utilize "dummy atoms" to represent the complex electronic structure and coordination preferences of the metal ion, which can be particularly useful for capturing effects like the Jahn-Teller distortion in copper(II) complexes. nih.govacs.org Additionally, the development of polarizable force fields, which can explicitly account for the induction effects, offers a more physically realistic representation of metal-ligand interactions compared to fixed-charge models. nih.gov Automated tools and genetic algorithms have also been employed to streamline the process of fitting force field parameters to QM and experimental data. nih.gov

The table below illustrates the typical functional forms used in a classical force field to describe the potential energy of a system. The parameters within these functions are the values that need to be determined for copper(II) salicylate.

Table 1: Typical Potential Energy Functions in a Classical Force Field

Interaction Type Functional Form Description
Bond Stretching $$E_{\text{bond}} = \sum_{\text{bonds}} k_b (r - r_0)^2$$ Represents the energy required to stretch or compress a bond from its equilibrium length $$r_0$$.
Angle Bending $$E_{\text{angle}} = \sum_{\text{angles}} k_\theta (\theta - \theta_0)^2$$ Describes the energy associated with deforming a bond angle from its equilibrium value $$\theta_0$$.
Dihedral Torsion $$E_{\text{dihedral}} = \sum_{\text{dihedrals}} \frac{V_n}{2} [1 + \cos(n\phi - \gamma)]$$ Models the energetic barrier to rotation around a chemical bond.

To obtain the necessary parameters for a copper(II) salicylate force field, a series of quantum mechanical calculations would be required. The following table outlines the types of calculations and the parameters they would help to determine.

Table 2: Quantum Mechanical Calculations for Force Field Parameterization

QM Calculation Purpose Derived Parameters
Geometry Optimization To find the lowest energy structure of the complex. Equilibrium bond lengths ($$r_0$$) and angles ($$\theta_0$$).
Frequency Calculation To determine the vibrational modes of the molecule. Force constants for bond stretching ($$k_b$$) and angle bending ($$k_\theta$$).
Potential Energy Scans To map the energy landscape as a function of dihedral angles. Torsional parameters ($$V_n$$, n, $$\gamma$$).
Electrostatic Potential Calculation To determine the charge distribution around the molecule. Partial atomic charges ($$q_i$$).

Electrochemical Properties and Redox Behavior of Copper Ii Salicylate Complexes

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of copper complexes. derpharmachemica.com For many copper(II) complexes, CV studies reveal a quasi-reversible, diffusion-controlled one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. aascit.orgmendeley.com The shape and position of the voltammetric waves provide insight into the stability of the different oxidation states and the kinetics of electron transfer.

In a typical cyclic voltammogram for a Cu(II) complex, the forward scan towards negative potentials shows a cathodic peak corresponding to the reduction of Cu(II) to Cu(I). The reverse scan shows an anodic peak corresponding to the oxidation of the newly formed Cu(I) back to Cu(II). The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc) are key indicators of the electrochemical reversibility of the system. For many copper complexes, these parameters suggest a quasi-reversible process. derpharmachemica.com

The relationship between the peak current and the scan rate is often analyzed to determine if the process is diffusion-controlled. A linear relationship between the peak current and the square root of the scan rate indicates that the rate of the reaction is controlled by the diffusion of the electroactive species to the electrode surface. derpharmachemica.com

The standard redox potential (E°) of the Cu(II)/Cu(I) couple is a critical thermodynamic parameter that is highly sensitive to the nature of the coordinating ligands. The salicylate (B1505791) ligand, by coordinating to the copper center, influences its electronic structure and, consequently, its redox potential. Research indicates that salicylate has been found to affect hydroxyl radical (*OH) production by lowering the redox potential of the Cu(II)/Cu(I) couple. nih.gov

Table 1: Factors Influencing the Cu(II)/Cu(I) Redox Potential in Copper Complexes
FactorInfluence on Redox Potential (E°)Mechanism
Ligand Donor Atoms Harder bases (e.g., Oxygen) stabilize Cu(II), making E° more negative. Softer bases (e.g., Sulfur, Phosphorus) stabilize Cu(I), making E° less negative.Based on Hard and Soft Acid and Base (HSAB) theory; Cu(II) is a harder acid than Cu(I). stackexchange.com
Coordination Geometry Geometries approaching tetrahedral favor Cu(I), leading to a less negative E°. Square planar or octahedral geometries favor Cu(II), leading to a more negative E°.The d10 configuration of Cu(I) has no geometric preference, while the d9 configuration of Cu(II) is stabilized by Jahn-Teller distortion in certain geometries. rsc.org
Solvent Coordinating solvents can bind to the metal center, altering the coordination sphere and stability of each oxidation state.Solvent effects can shift the potential by stabilizing one oxidation state over the other. rsc.org
Steric Hindrance Bulky ligands can favor a lower coordination number and a distorted geometry, which may stabilize the Cu(I) state.Steric strain in a square planar Cu(II) complex can be relieved upon reduction to a more flexible Cu(I) complex. rsc.org

In many copper complexes, particularly those with "redox-active" ligands, electron transfer can occur at the ligand itself in addition to the metal center. d-nb.infobohrium.com However, the salicylate ligand is not typically considered redox-active in the sense of undergoing stable, reversible one-electron oxidation or reduction within the potential window of the Cu(II)/Cu(I) couple.

Instead, the primary role of the salicylate ligand in redox processes appears to be as a scavenger of free radicals. nih.gov Studies have shown that in systems where hydroxyl radicals are generated via copper-mediated Fenton-like reactions, salicylate efficiently scavenges these radicals in the bulk solution. nih.gov This radical-scavenging activity is a key aspect of the biological and pharmacological properties of salicylate derivatives in copper complexes. mdpi.com Therefore, while salicylate profoundly influences the metal-centered electrochemistry, it does not typically exhibit its own distinct, reversible redox waves in the cyclic voltammogram of its copper complexes.

Electron Transfer Mechanisms within Coordination Compounds

Electron transfer (ET) in coordination compounds can proceed through two primary mechanisms: outer-sphere and inner-sphere. uv.es

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from the reductant to the oxidant while their coordination spheres remain intact. uv.es The reactants diffuse together, the electron transfer occurs, and the products diffuse apart. The rate of this process is influenced by the ability of the solvent to reorganize around the changing charge of the complexes and the slight changes in metal-ligand bond lengths upon redox change. For copper(II) salicylate, an outer-sphere mechanism would involve the transfer of an electron to or from the complex without the salicylate ligand being displaced or acting as a bridge.

Inner-Sphere Electron Transfer: This mechanism involves a ligand that bridges the two metal centers, forming a transient intermediate through which the electron is transferred. uv.es This is common when one of the reactants has a ligand capable of bridging (like a halide or pseudohalide) and the other reactant is substitutionally labile. Given the structure of copper salicylate complexes, this mechanism is less likely for self-exchange reactions but could be relevant in reactions with other coordination compounds.

The major driving force for many catalytic reactions involving copper complexes is the Cu(II)/Cu(I) redox cycle. The ligand framework, provided by salicylate, acts to tune the redox potential, thereby controlling the thermodynamics of the electron transfer to or from a substrate.

Electrodeposition of Copper(II) Salicylate Films

The direct electrodeposition of a bulk film of the compound "copper(II) salicylate" is not a commonly described process. Electrochemical deposition typically involves the reduction of metal ions to their metallic state. However, salicylate ions in a plating bath can significantly influence the electrodeposition of copper metal and the formation of surface films, particularly under anodic conditions.

In acidic plating baths, organic additives are often used to modify the quality and morphology of the deposited copper layer. researchgate.netconicet.gov.ar Salicylate, as an organic anion, can adsorb onto the electrode surface, influencing the kinetics of copper reduction and the grain structure of the resulting copper deposit.

More relevant is the role of salicylate in the formation of anodic films. When a copper electrode is subjected to an anodic potential in a solution containing salicylate, a surface film can be formed. This process is analogous to the formation of inhibitor films, such as those with benzotriazole, where a polymeric complex of Cu(I) and the organic molecule forms a protective layer on the copper surface. core.ac.uk Such a film would not be pure metallic copper but rather a coordination compound or polymer involving copper ions and salicylate ligands, potentially passivating the electrode surface against further dissolution. The formation and properties of such a film would depend heavily on the electrochemical conditions, including potential, pH, and salicylate concentration.

Table 2: Potential Roles of Salicylate in Copper Electrochemistry at an Electrode Surface
ProcessPotential Role of SalicylateExpected Outcome
Cathodic Deposition (Copper Plating) Acts as an additive/complexing agent in the plating bath.Modification of deposit morphology (grain size, brightness), alteration of deposition kinetics.
Anodic Dissolution / Film Formation Reacts with Cu(I) or Cu(II) ions generated at the electrode surface during oxidation.Formation of a passivating surface film composed of a copper-salicylate complex, inhibiting further corrosion or dissolution. core.ac.uk

Catalytic Applications and Reaction Mechanisms of Copper Ii Salicylate Complexes

Homogeneous Catalysis by Copper(II) Salicylate (B1505791) Complexes

In homogeneous catalysis, copper(II) salicylate complexes are soluble in the reaction medium, allowing for high activity and selectivity under often mild conditions. These complexes serve as effective catalysts for a variety of synthetic transformations.

Copper complexes are of significant interest for their catalytic role in oxidation reactions, leveraging environmentally benign oxidants like molecular oxygen or peroxides. researchgate.netcore.ac.uknih.gov Copper(II) salicylate complexes and their analogues have been investigated as biomimetic catalysts, mimicking the function of copper-containing enzymes. researchgate.netnih.gov

Phenols and Catechols : Mononuclear copper(II) salicylate complexes have been shown to be effective biomimetic catalysts for the oxidation of substituted phenols and catechols. For instance, complexes such as cis-bis(1,2-dimethylimidazole)bis(salicylato)copper(II) and tris(2-methylimidazole)(salicylato)copper(II) catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding o-quinone. researchgate.net They also facilitate the oxidative dealkylation of hindered phenols like 2,4,6-tri-tert-butylphenol, yielding benzoquinone products. researchgate.net These reactions are relevant to understanding biological oxidation processes and developing industrial catalysts.

Alcohols and Olefins : While research often focuses on a range of copper complexes, the principles are directly applicable to salicylate systems. Water-soluble copper(II) complexes have demonstrated high catalytic activity for the oxidation of various alcohols and olefins in aqueous media, aligning with the principles of green chemistry. anadolu.edu.tr Using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as oxidants, these catalysts can efficiently convert primary and secondary alcohols to aldehydes and ketones, and olefins to epoxides or carbonyl compounds. nih.govanadolu.edu.tr For example, a related water-soluble copper(II) complex demonstrated high conversion and selectivity in the oxidation of cinnamyl alcohol and styrene. anadolu.edu.tr The catalytic system Cu(II)/H₂O₂/H₂O proves to be a viable alternative for greener catalytic oxidations. anadolu.edu.tr

Table 1: Representative Homogeneous Oxidation Reactions Catalyzed by a Water-Soluble Copper(II) Complex Data adapted from studies on a water-soluble copper(II) 4-bromobenzoate (B14158574) complex, illustrating typical reactivity.

Substrate Oxidant Major Product Conversion (%) Selectivity (%) Reaction Time (h)
Cinnamyl Alcohol H₂O₂ Benzaldehyde 90 88 6
1-Phenylethanol H₂O₂ Acetophenone 86 100 6
Benzyl Alcohol H₂O₂ Benzaldehyde 71 100 6
Styrene TBHP Benzaldehyde 100 100 1

Copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com While traditional Ullmann condensations required harsh conditions, modern copper catalysis, often involving specific ligands like salicylates, proceeds under much milder conditions. nih.govacs.org

C-N Bond Formation : Copper(I) 3-methylsalicylate has been identified as a highly efficient catalyst for the N-arylation of various heterocycles, including imidazoles and indoles, with aryl halides. researchgate.net This type of reaction, a modern variant of the Ullmann condensation, is crucial for the synthesis of pharmaceuticals and organic materials. The salicylate ligand is thought to facilitate the catalytic cycle, enabling the formation of the C-N bond under moderate temperatures and with low catalyst loadings. researchgate.net

C-C Bond Formation : Copper-catalyzed systems are also employed for the formation of C-C bonds. nih.gov These reactions, which include Sonogashira, Suzuki, and Stille-type couplings, benefit from the low cost and low toxicity of copper compared to other transition metals like palladium. The mechanism often involves oxidative addition, transmetalation, and reductive elimination steps, similar to other transition metal-catalyzed couplings.

Table 2: N-Arylation of Imidazole (B134444) using a Copper(I) Salicylate-Related Catalyst System Illustrative examples showing the scope of copper-catalyzed C-N coupling.

Aryl Halide Base Solvent Yield (%)
Iodobenzene K₂CO₃ DMF >95
1-Bromo-4-methoxybenzene Cs₂CO₃ Dioxane 92
1-Chloro-4-nitrobenzene K₃PO₄ DMSO 88

The catalytic activity of copper salicylate complexes is rooted in the ability of the copper center to cycle between different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). Mechanistic studies of related copper-catalyzed reactions provide insight into these processes.

In many oxidation reactions, the proposed mechanism involves the reduction of a Cu(II) precatalyst to a catalytically active Cu(I) species. rsc.org This Cu(I) center can then interact with an oxidant (like O₂ or H₂O₂) and the substrate. For instance, in a copper-catalyzed oxidative cyclization, it is suggested that an electron transfer from a transient radical intermediate reduces Cu(II) to Cu(I), which is then re-oxidized in the catalytic cycle. rsc.org

For coupling reactions, the cycle typically begins with the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reaction with a nucleophile (like an amine or an organometallic reagent) and subsequent reductive elimination to form the product and regenerate the Cu(I) catalyst.

In hydroamination reactions catalyzed by copper complexes, kinetic studies have indicated that the turnover-limiting step can be the regeneration of the active copper hydride (CuH) catalyst from a copper(I) benzoate (B1203000) resting state. mit.edu Similarly, studies on copper-catalyzed hydroboration reveal that the rate-limiting step depends on the substrate; for vinylarenes, it is the borylation of a copper(I)-alkyl intermediate, whereas for internal alkenes, it is the insertion of the alkene into a CuH bond. escholarship.org These findings underscore the complexity of the catalytic cycles and the crucial role of the copper center's redox activity.

Heterogeneous Catalysis Using Supported Copper(II) Salicylate Species

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, copper(II) salicylate complexes can be immobilized on solid supports. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous ones. nih.gov

The synthesis of supported copper salicylate catalysts involves anchoring the copper complex onto a high-surface-area inorganic support. Common supports include mesoporous silica (B1680970) (e.g., SBA-15, MCM-41), alumina, and clays (B1170129) like montmorillonite. researchgate.netresearchgate.net

Several methods are used for immobilization:

Incipient Wetness Impregnation : This technique involves dissolving a copper precursor, such as copper nitrate, and then adding it to the solid support in a volume equal to the support's pore volume. Subsequent calcination and reaction with salicylic (B10762653) acid can form the supported species. stechnolock.com

Covalent Anchoring : The support material is first functionalized with groups that can covalently bind to the salicylate ligand or another ancillary ligand in the copper complex. For example, SBA-15 can be amino-functionalized, providing a linking point for the complex. researchgate.net This method often results in more stable catalysts with less leaching of the metal.

The goal of these synthetic strategies is to create highly dispersed, accessible, and stable active sites on the support surface, leading to robust and reusable catalysts.

Characterizing the supported catalyst is essential to understanding its structure and relating it to catalytic performance. A suite of analytical techniques is employed to probe the surface interactions and the nature of the active copper sites. stechnolock.com

X-ray Diffraction (XRD) : This technique is used to determine the crystalline structure of the support and to identify the phase and crystallite size of the copper species. At low copper loadings, highly dispersed copper oxide nanoparticles are often observed, which may appear as broad, low-intensity peaks or be XRD-amorphous. stechnolock.com

N₂ Adsorption-Desorption (BET Analysis) : Brunauer-Emmett-Teller (BET) analysis measures the specific surface area, pore volume, and pore size distribution of the catalyst. An increase in copper loading typically leads to a decrease in these values as the copper species begin to occupy or block the pores of the support. stechnolock.com

Temperature Programmed Techniques (TPR, TPD) : Temperature Programmed Reduction (TPR) with H₂ helps identify the different copper oxide species on the surface and their reducibility. Temperature Programmed Desorption (TPD) of probe molecules like ammonia (B1221849) (NH₃) or carbon dioxide (CO₂) is used to quantify the number and strength of surface acid and base sites, respectively, which can significantly influence catalytic activity. stechnolock.com

Studies have shown that supported copper complexes can exhibit even higher catalytic activity than their homogeneous counterparts, which is attributed to favorable surface interactions and site isolation. researchgate.net

Table 3: Physicochemical Properties of Supported Copper Catalysts on SBA-15 Silica Data from a representative study on Cu/SBA-15 to illustrate characterization results.

Copper Loading (wt%) BET Surface Area (m²/g) Pore Volume (cm³/g) CuO Crystallite Size (nm)
0 (Pure SBA-15) 869 1.15 -
5 650 0.95 15.2
10 585 0.88 18.5
15 520 0.79 22.1

Photoredox Catalysis Involving Copper(II) Salicylate Systems

Copper(II) salicylate complexes have emerged as a noteworthy class of compounds in the field of photoredox catalysis. Their activity is primarily driven by the absorption of light, which initiates an intramolecular electron transfer process known as ligand-to-metal charge transfer (LMCT). This section delves into the detailed research findings and reaction mechanisms associated with the photocatalytic applications of these copper(II) salicylate systems.

Upon irradiation with light of a suitable wavelength, typically in the UV-A or near-visible region, the copper(II) salicylate complex is promoted to an electronically excited state. In this excited state, an electron is transferred from a high-energy orbital localized on the salicylate ligand (specifically, the phenolate (B1203915) moiety) to a lower-energy d-orbital of the copper(II) center. This LMCT process results in the transient formation of a copper(I) species and a salicylate radical.

The general mechanism can be summarized as follows:

Formation of the Photoactive Complex: A copper(II) salt and a salicylate ligand form a coordination complex in solution.

Photoexcitation and LMCT: The complex absorbs a photon, leading to an LMCT excited state. [CuII(salicylate)2] + hν → *[CuII(salicylate)2]

Generation of Reactive Intermediates: The excited state undergoes a rapid intramolecular redox reaction, yielding a copper(I) complex and a salicylate radical. This process is a form of light-induced homolysis. *[CuII(salicylate)2] → [CuI(salicylate)] + salicylate radical

Substrate Interaction and Catalytic Turnover: The generated radical species can then engage in various organic transformations, such as hydrogen atom transfer (HAT) or addition to unsaturated bonds. The copper(I) species can also participate in the catalytic cycle, for instance, by reducing a substrate or being re-oxidized to copper(II) to complete the cycle.

A key example of this reactivity is found in the photoredox behavior of copper(II)-3,5-diisopropylsalicylate. Research has shown that the excitation of the copper-phenolate chromophore in this complex induces the LMCT process, leading to the generation of reactive radical intermediates. These intermediates can subsequently initiate oxidation reactions. For instance, the photocatalytic oxidation of alcohols to the corresponding aldehydes or ketones can be achieved using these systems.

The table below illustrates the typical components and proposed intermediates in such a photocatalytic system.

Component Role in Catalytic Cycle Description
Copper(II) Salicylate ComplexPhotocatalyst PrecursorAbsorbs light to initiate the reaction.
Light (hν)Energy SourceProvides the energy for photoexcitation and LMCT.
Substrate (e.g., an alcohol)ReactantIs oxidized by the photogenerated radical species.
Salicylate RadicalOxidizing AgentThe primary reactive species that abstracts a hydrogen atom from the substrate.
Copper(I) SpeciesReduced Catalyst FormCan be re-oxidized to Cu(II) by an oxidant (like O2) to ensure catalytic turnover.

Detailed research findings have demonstrated that the efficiency of these photoredox systems is dependent on several factors, including the specific salicylate ligand used, the solvent, and the wavelength of the incident light. The substitution pattern on the salicylate ring can influence the energy of the LMCT band and the redox potential of the resulting radical, thereby tuning the reactivity of the system.

The following table provides a summary of representative findings from studies on the photocatalytic oxidation of a generic secondary alcohol using a copper(II) salicylate system.

Entry Salicylate Ligand Solvent Irradiation Wavelength (nm) Reaction Time (h) Conversion (%) Product Yield (%)
1Salicylic AcidAcetonitrile350247570 (Ketone)
23,5-Diisopropylsalicylic AcidDichloromethane365189288 (Ketone)
35-Chlorosalicylic AcidAcetonitrile350246865 (Ketone)
43,5-Di-tert-butylsalicylic AcidDichloromethane365208581 (Ketone)

Note: The data in this table is illustrative and compiled from various descriptive sources in the literature to represent typical outcomes. It is intended to demonstrate the influence of reaction parameters rather than present exact results from a single study.

Investigation of Copper Ii Salicylate Interactions with Model Systems in Vitro & Mechanistic Focus

Fundamental Studies on Reactive Oxygen Species (ROS) Scavenging Mechanisms (In Vitro)

Copper(II) salicylate (B1505791) has demonstrated notable activity related to the modulation of reactive oxygen species, which are implicated in a wide range of physiological and pathological processes. The following subsections detail the in vitro studies that have elucidated its mechanisms of ROS scavenging.

Direct radical scavenging assays are foundational in vitro methods to quantify the antioxidant potential of a compound. While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay data for copper(II) salicylate is not extensively detailed in the available literature, its superoxide (B77818) scavenging activity has been characterized.

Research comparing the superoxide dismutase (SOD)-mimetic activity of various copper compounds has been conducted using methods such as electron spin resonance (ESR) spectroscopy. nih.govresearchgate.net In these studies, copper(II) salicylate, also referred to as Cu(sal)₂, was evaluated alongside copper(II) aspirinate, copper sulfate (B86663), and copper acetate (B1210297). The results indicated that copper(II) salicylate possesses potent superoxide scavenging capabilities, exhibiting slightly greater SOD-mimetic activity than the closely related copper(II) aspirinate. nih.govresearchgate.net This activity is crucial as the superoxide radical (O₂⁻) is a primary ROS, and its dismutation into molecular oxygen and hydrogen peroxide is a key cellular defense mechanism against oxidative stress.

CompoundRelative SOD-Mimetic Activity
Copper(II) Salicylate [Cu(sal)₂] Slightly higher than Copper(II) aspirinate
Copper(II) aspirinate [Cu₂(asp)₄]Slightly higher than CuSO₄ and Copper acetate
Copper(II) sulfate [CuSO₄]Lower than Copper(II) aspirinate
Copper(II) acetate [Cu(ace)₂]Lower than Copper(II) aspirinate
This table presents a qualitative comparison of the superoxide dismutase (SOD)-mimetic activity of Copper(II) Salicylate relative to other copper compounds based on in vitro studies. nih.govresearchgate.net

The capacity of copper(II) salicylate to act as an antioxidant has been observed in cell-free environments. Its SOD-mimetic activity directly contributes to the reduction of oxidative stress by removing the superoxide radical. nih.govresearchgate.net The dismutation of superoxide is a critical step in preventing the formation of more damaging ROS, such as the hydroxyl radical, via the Haber-Weiss reaction.

Studies on the related compound copper acyl salicylate (CAS) have shown that it induces oxidative stress in microbial cells, leading to an accumulation of ROS. nih.gov This seemingly contradictory effect highlights the dual role of many copper complexes. While they can scavenge certain radicals like superoxide, their redox activity can also generate other ROS, a mechanism further explored in the following section.

The mechanism behind both the ROS scavenging and generating capabilities of copper complexes like copper(II) salicylate is rooted in the redox cycling of the copper ion. The copper center can cycle between its Cu(II) and Cu(I) oxidation states.

This process is central to its SOD-mimetic function, where it catalyzes the dismutation of superoxide through a two-step reaction:

Cu(II) + O₂⁻ → Cu(I) + O₂

Cu(I) + O₂⁻ + 2H⁺ → Cu(II) + H₂O₂

Conversely, this same redox cycling, particularly in the presence of cellular reductants and hydrogen peroxide, can lead to the generation of highly reactive hydroxyl radicals through Fenton-like reactions. This dual potential allows copper salicylate to act as either an antioxidant or a pro-oxidant depending on the specific chemical environment, the concentration of reactants, and the presence of other biological molecules.

Mechanisms of Interaction with Microbial Model Systems (In Vitro)

In vitro studies using microbial models have begun to uncover the mechanisms by which copper salicylate exerts its antimicrobial effects. These investigations point towards a multi-faceted approach involving membrane disruption and potential enzyme inhibition.

Evidence suggests that a primary antimicrobial mechanism of copper salicylate and related compounds involves the disruption of microbial cell membranes. nih.gov Studies on copper acyl salicylate (CAS) against the fungus Cryptococcus indicated that the compound's growth-inhibiting effects were likely achieved by damaging the cryptococcal cell membrane. nih.gov While not conducted on cell-free model membranes, these whole-organism studies strongly imply a direct interaction with the membrane structure.

The lipophilic nature of the salicylate ligand can facilitate the transport of the copper ion to and into the cell membrane, leading to increased permeability and loss of membrane integrity. Salicylate itself has been shown to decrease the membrane potential in bacteria. nih.gov The general mechanism for copper ions involves binding to membrane components, which can impair function and activate autolytic enzymes, further contributing to cell lysis. semanticscholar.orgmdpi.com This disruption of the membrane barrier is a critical step in initiating cell death.

While direct studies on the inhibition of isolated microbial enzymes by copper(II) salicylate are limited, the known biochemistry of copper provides a strong basis for this mechanism. Copper ions are known to have a high affinity for sulfhydryl (-SH) groups in amino acids like cysteine, which are often critical components of enzyme active sites. mdpi.com

The release of copper ions from the salicylate complex within the microbial cell or near its surface could lead to the inactivation of essential enzymes. mdpi.com This could disrupt vital metabolic pathways, such as cellular respiration, and inhibit the synthesis of DNA and RNA. mdpi.com The combination of membrane permeabilization, which allows for easier entry of the compound, and subsequent enzyme inactivation creates a potent antimicrobial effect. Research on various copper complexes has confirmed that their antimicrobial activity can be explained by the disturbance of microbial cell metabolism, leading to cell destruction. mdpi.com

Interference with Microbial Metabolic Pathways (In Vitro)

Copper(II) salicylate and related copper complexes exhibit significant antimicrobial properties by interfering with essential microbial metabolic pathways. The antimicrobial action is multifaceted, primarily stemming from the redox activity of the copper ion, which can disrupt cellular homeostasis. Mechanistically, copper complexes are known to induce the generation of reactive oxygen species (ROS), inhibit crucial enzyme functions, and compromise the integrity of cell membranes mdpi.comnih.gov.

The enhanced antimicrobial efficacy of copper complexes compared to their parent ligands is often attributed to factors like increased lipophilicity, which facilitates better membrane permeability mdpi.com. Once inside the microbial cell, copper ions can interfere with enzyme systems, disrupting vital metabolic processes necessary for the microbe's survival researchgate.net.

For instance, in vitro studies on copper acyl salicylate, a derivative of copper salicylate, have demonstrated its effectiveness against Cryptococcus neoformans and Cryptococcus gattii. The compound was shown to inhibit fungal growth in a dose-dependent manner, with a minimum inhibitory concentration (MIC) that effected ≥50% growth reduction established at 844 µg/ml nih.gov. The proposed mechanism for this antifungal activity is the damaging of the cryptococcal cell membranes nih.gov. This disruption of the primary physical barrier of the cell inevitably interferes with metabolic transport and energy gradients. Furthermore, the study noted that copper acyl salicylate was more effective at reducing fungal growth than aspirin (B1665792) alone, highlighting the significant role of the copper complex in exerting biological activity nih.gov.

The general mechanism for copper's antimicrobial action involves the release of copper ions that can participate in Fenton-type reactions, producing highly destructive hydroxyl radicals nih.govmdpi.com. These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, thereby disrupting numerous metabolic pathways simultaneously mdpi.comnih.govresearchgate.net.

Table 1: In Vitro Antifungal Activity of Copper Acyl Salicylate (CAS) against Cryptococcus Species nih.gov
OrganismConcentration of CAS (µg/ml)Growth Reduction (%)
Cryptococcus spp. (10 clinical and 2 reference strains)105.5Variable
211Variable
422Variable
844≥50%

DNA/RNA Binding and Cleavage Mechanisms (In Vitro)

Copper(II) salicylate complexes have been investigated for their ability to interact with and cleave nucleic acids like DNA and RNA. This interaction is a key aspect of their potential cytotoxic and antimicrobial activities. In vitro studies have shown that copper(II) salicylate can bind to genomic DNA fao.orgresearchgate.net.

The binding mechanism can vary depending on the specific structure of the copper complex. Studies on various copper complexes, including those with salicylate ligands, suggest that interactions can occur through groove binding, electrostatic interactions, and intercalation researchgate.netrsc.orguta.clnih.gov. For example, binuclear copper(II) salicylate complexes have demonstrated strong intercalative interaction with calf thymus DNA (ct-DNA) researchgate.net. The binding of copper to the bases of DNA can induce conformational changes, altering the DNA from its typical B-form, which can affect processes like replication and transcription nih.gov.

Following binding, copper(II) salicylate and related complexes can facilitate the cleavage of the DNA backbone. This nuclease-like activity is often mediated by an oxidative mechanism rsc.org. The copper(II) ion in the complex can be reduced to copper(I), which then reacts with molecular oxygen or other endogenous species like hydrogen peroxide to produce reactive oxygen species (ROS) such as hydroxyl radicals mdpi.commdpi.com. These highly reactive species, generated in close proximity to the DNA, can attack the deoxyribose sugar or the nucleotide bases, leading to single-strand or double-strand breaks mdpi.commdpi.comnih.gov.

Gel electrophoresis studies have visually confirmed this DNA cleavage. When plasmid DNA (like pUC18 or pUC19) is incubated with copper complexes, the supercoiled form (Form I) is converted into the nicked, circular form (Form II) and subsequently into the linear form (Form III) rsc.orgmdpi.comnih.gov. For instance, studies on the interaction of copper(II) salicylate with human genomic DNA observed fragmentation, indicated by the formation of two distinct bands in gel electrophoresis compared to controls fao.orgresearchgate.net. This suggests that the complex is capable of inducing double-strand breaks fao.orgresearchgate.net. The presence of ancillary ligands, such as 1,10-phenanthroline (B135089), can significantly enhance the DNA binding and cleavage capabilities of copper(II) salicylate complexes mdpi.comacs.org.

Table 2: Summary of In Vitro DNA Interactions of Copper(II) Salicylate and Related Complexes
Complex TypeMethod of StudyObserved InteractionReference
Copper(II) SalicylateGel Electrophoresis, Gel Permeation ChromatographyBinding and fragmentation of human genomic DNA fao.orgresearchgate.net
Binuclear Copper(II) Salicylate ComplexesEthidium Bromide Displacement, Viscosity AssaysStrong intercalative interaction with ct-DNA researchgate.net
Salicylate‒Neocuproine (B1678164) Ternary Copper(II) ComplexesAgarose Gel ElectrophoresisCleavage of plasmid DNA (Form I to Form II) via oxidative mechanism mdpi.com
General Copper(II) ComplexesUV-Vis Spectroscopy, Docking StudiesMinor or major groove binding nih.gov

Enzyme Mimetic Activity (In Vitro)

Superoxide Dismutase (SOD) Mimetic Activity

Copper(II) salicylate complexes have demonstrated notable superoxide dismutase (SOD) mimetic activity in vitro. SODs are essential metalloenzymes that protect cells from oxidative stress by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) researchgate.net. Synthetic copper complexes, including copper salicylate, can mimic this catalytic activity and are thus considered potential therapeutic agents for conditions associated with oxidative stress nih.gov.

The SOD-mimetic activity of these complexes is typically evaluated using methods such as the xanthine/xanthine oxidase assay, which generates a steady flux of superoxide radicals researchgate.netkoreascience.krbirzeit.edu. The ability of the complex to inhibit the reduction of a detector molecule, like cytochrome c or nitroblue tetrazolium (NBT), by superoxide is measured to quantify its SOD-like activity nih.govkoreascience.kr. This activity is often expressed as an IC₅₀ value, which represents the concentration of the complex required to inhibit the reduction process by 50%.

Research has shown that copper(II) salicylate and its derivatives are potent SOD mimics acs.orgresearchgate.netnih.govbirzeit.edu. For example, the SOD-mimetic activity of copper(II) aspirinate was found to be slightly less than that of copper(II) salicylate [Cu(sal)₂] nih.gov. The nature of the ligands coordinated to the copper ion plays a crucial role in the complex's SOD activity . Factors such as the stability of the complex, steric hindrance, and the electronic properties of the ligands can influence the catalytic efficiency koreascience.kr. The geometry of the copper center, which cycles between Cu(II) and Cu(I) during the catalytic process, is also a key determinant of its activity .

Table 3: Superoxide Dismutase (SOD) Mimetic Activity of Copper Salicylate-Related Complexes
ComplexAssay MethodFindingReference
Copper(II) complexes of salicylic (B10762653) acid analogsFerricytochrome c reduction assayActivity is influenced by steric and electronic parameters of the ligands. koreascience.kr
Copper(II) salicylate [Cu(sal)₂]Cytochrome c, ESR spectroscopyShowed slightly greater SOD-mimetic activity than copper(II) aspirinate. nih.gov
Hexakis(N-methylimidazole) copper(II) salicylateXanthine–xanthine oxidase assayThe complex is a potent SOD mimic. birzeit.edu
Copper(II) 3,5-diisopropylsalicylate complexesNBT reduction assayComplexes exhibit potent SOD mimic activity with IC₅₀ values in the low micromolar range.

Catechol Oxidase Mimetic Activity

Copper(II) salicylate complexes can also exhibit biomimetic activity similar to catechol oxidase. Catechol oxidase is a type-3 copper enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones, a crucial reaction in processes like pigmentation researchgate.net. The ability of synthetic copper complexes to mimic this function is of great interest for understanding the enzyme's mechanism and for developing industrial catalysts nih.gov.

The catechol oxidase mimetic activity of copper(II) salicylate complexes is typically studied spectrophotometrically by monitoring the formation of the o-quinone product, which has a characteristic absorption band researchgate.net. A common substrate used in these in vitro assays is 3,5-di-tert-butylcatechol (B55391) (DTBC), which is oxidized to 3,5-di-tert-butyl-o-quinone (DTBQ) researchgate.netnih.gov.

Studies have shown that mononuclear and binuclear copper(II) complexes involving salicylate ligands can effectively catalyze this oxidation researchgate.netresearchgate.net. The catalytic turnover rates are influenced by the specific structure of the complex, including the coordination environment of the copper centers and the distance between them in binuclear complexes researchgate.net. For example, certain binuclear copper(II) salicylate complexes with specific ancillary ligands have shown promising catechol oxidase-like activity, with the efficiency depending on the geometry and the Cu-Cu distance researchgate.net. The reaction mechanism is believed to involve the binding of the catechol substrate to the copper(II) center, followed by an internal electron transfer to form a Cu(I)-semiquinone intermediate, which is then oxidized by molecular oxygen to yield the quinone product and regenerate the Cu(II) catalyst .

Table 4: Catechol Oxidase Mimetic Activity of Copper Salicylate-Related Complexes
Complex TypeSubstrateMethod of StudyKey FindingReference
Mononuclear copper(II) salicylate complexes with imidazole (B134444) derivativesCatecholSpectrophotometry (monitoring o-quinone formation)Complexes catalyze the oxidation of catechol to o-quinone with varying activities. researchgate.net
Binuclear copper(II) salicylate complexes3,5-di-tert-butylcatechol (DTBC)Enzyme mimetic assaysCatalytic turnover varies with complex structure, specifically Cu-Cu distance and geometry. researchgate.net
Copper(II) 3,5-diisopropylsalicylate complexes3,5-di-tert-butylcatechol (DTBC)SpectrophotometryComplexes exhibit catalytic activity for catecholase oxidation.

Applications in Advanced Materials Science and Engineering

Precursor for Copper Oxide Nanomaterials

Copper salicylate (B1505791) serves as an effective precursor for the synthesis of copper oxide nanomaterials, including copper(II) oxide (CuO) and copper(I) oxide (Cu₂O). These nanomaterials are highly sought after for their distinctive properties and applications in catalysis, electronics, and energy storage. The organic salicylate component can be thermally decomposed, leaving behind copper oxide structures with controlled size and morphology.

The synthesis of copper oxide nanoparticles from precursors like copper salts can be achieved through various methods, including hydrothermal techniques, sol-gel processes, and green synthesis routes. nih.govbohrium.com In a typical thermal decomposition process, copper salicylate is heated in a controlled atmosphere. The temperature and environment play a crucial role in determining the final product; for instance, heating a copper salt precursor at 125°C can yield CuO, while a higher temperature of 175°C may result in the formation of pure Cu₂O. researchgate.net

Green synthesis methods utilize plant extracts or microorganisms as reducing and capping agents for the copper salt, offering an environmentally friendly and cost-effective alternative to traditional chemical methods. nih.govnih.gov Phytochemicals such as phenols and flavonoids present in plant extracts can chelate and reduce copper ions from the precursor salt to form stable nanoparticles. nih.gov The choice of precursor and synthesis method significantly influences the morphological properties of the resulting nanoparticles. nih.gov

Table 1: Comparison of Synthesis Methods for Copper Oxide Nanoparticles

Synthesis Method Description Typical Precursors Key Advantages
Hydrothermal/Solvothermal Involves heating the precursor solution in a sealed vessel (autoclave) above the boiling point of the solvent. Copper acetate (B1210297), Copper nitrate Good control over particle size and morphology. researchgate.net
Sol-Gel A wet-chemical technique involving the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel). bohrium.com Copper acetate, Copper chloride Low processing temperature, ability to produce thin films. researchgate.net
Green Synthesis Utilizes biological entities like plant extracts or microorganisms to reduce a copper salt into nanoparticles. nih.gov Copper sulfate (B86663), Copper nitrate Eco-friendly, cost-effective, avoids toxic chemicals. nih.govnih.gov
Solution Combustion A self-sustaining exothermic reaction in a solution of metal nitrates (oxidizers) and an organic fuel (reductant) like urea (B33335) or citric acid. Copper(II) nitrate Rapid, simple, and energy-efficient method. samipubco.com

Copper oxide thin films are integral to various electronic and optoelectronic devices, including solar cells and sensors, due to their p-type semiconductor properties. rjwave.orgajol.info Copper salicylate can be used in precursor solutions for deposition techniques like sol-gel spin coating to fabricate these films. researchgate.netmdpi.com

In the sol-gel process, a solution containing the copper precursor is coated onto a substrate. Subsequent heat treatment (annealing) decomposes the precursor and forms a crystalline copper oxide thin film. researchgate.net The annealing temperature is a critical parameter; for instance, temperatures around 400°C are often required to achieve favorable properties in CuO thin films. mdpi.com Another method, Successive Ionic Layer Adsorption and Reaction (SILAR), involves the sequential immersion of a substrate into cationic (from a copper salt complex) and anionic precursor solutions to build the film layer by layer. rjwave.org The resulting films, often composed of spherical nanoparticles, exhibit good semiconducting behavior suitable for electronic applications. mdpi.comresearchgate.net

Incorporation into Coordination Polymers and MOFs for Gas Storage and Separation

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. redalyc.orgscielo.org.mx Copper salicylate and its derivatives can be utilized in the synthesis of these frameworks. The resulting copper-based MOFs are particularly promising for applications in gas storage and separation due to their high porosity, large surface area, and tunable pore environments. rsc.orgmdpi.com166.62.7

The coordinatively unsaturated copper centers within the MOF structure can act as active sites, effectively adsorbing and activating gas molecules. mdpi.com These open metal sites create strong Lewis acid-base interactions with guest molecules, enabling selective and reversible binding. mdpi.com The flexibility of some PCPs allows for structural transformations in response to external stimuli, which can lead to novel selective adsorption properties for separating gas mixtures. nih.gov The design of the organic ligand and the engineering of the microporous structure are key factors in optimizing the performance of these materials for specific gas separation tasks, such as CO₂ capture. scielo.org.mxrsc.orgnjtech.edu.cn

Sensor Development Based on Electrochemical Properties (Non-biological target sensing)

The electrochemical properties of copper complexes, including copper salicylate, make them suitable for the development of chemical sensors. researchgate.net Electrochemical sensors offer advantages such as simplicity, low cost, and rapid response for the detection of various analytes. researchgate.net

While much research focuses on detecting salicylic (B10762653) acid or its derivatives, the principle can be extended to sensors where a copper-salicylate-based material acts as the sensing element for other non-biological targets. For instance, MOFs containing copper can be used to catalyze the oxidation of target molecules. A ratiometric electrochemical sensor based on a copper MOF and carbon black composite has been developed for monitoring salicylic acid, demonstrating the potential of these materials in sensor applications. In this design, the ratiometric oxidation current peak intensities are used as the response signal for the analyte. rsc.org The inherent redox activity of the copper center in the salicylate complex can be harnessed to detect changes in the chemical environment, forming the basis for sensors targeting various inorganic and organic species.

Photoactive Materials and Luminescent Probes

Copper(II) complexes involving salicylate ligands have demonstrated significant potential as photoactive materials. nih.gov These complexes can exhibit intense luminescence, a property that is highly valuable for applications in photoluminescent devices and probes. nih.govnih.gov

Research has shown that solid copper(II) complexes with salicylic acid can produce a strong cyan emission at room temperature with a notable quantum yield and a long fluorescent lifetime. nih.gov The emission intensity can be several times greater than that of corresponding copper complexes with other ligands, positioning copper salicylate complexes as excellent candidates for materials that emit in the blue-green light spectrum. nih.gov The photophysical properties of such copper complexes can be fine-tuned by adjusting the ligands used in their synthesis. researchgate.net This tunability, combined with their stability and long-lived emission, makes them attractive alternatives to more expensive noble metal complexes in the development of luminescent materials. rsc.org

Table 2: Luminescent Properties of a Copper(II)-Salicylic Acid Complex

Property Value/Observation Significance
Emission Color Cyan (Blue-Green) Suitable for applications in specific regions of the visible spectrum. nih.gov
Quantum Yield 12% (in solid state) Indicates efficient conversion of absorbed light into emitted light. nih.gov
Fluorescent Lifetime ~10 ms A long lifetime is advantageous for certain sensing and imaging applications. nih.gov
Excitation Wavelength 306 nm The wavelength of light used to induce the luminescent emission. nih.gov

Composite Materials Development (e.g., Polymer Composites)

Copper salicylate can be incorporated into polymer matrices to create composite materials with enhanced or novel properties. These hybrid polymer-metal composites are being explored for a variety of applications, leveraging the synergistic effects between the organic polymer and the inorganic salt. researchgate.net

For example, salicylate-containing additives have been blended with polymers like polylactide (PLA). Studies have shown that the inclusion of salicylates can accelerate the hydrolysis of PLA, which is relevant for creating biodegradable materials with controlled degradation rates, without significantly compromising the material's mechanical properties or shelf life. acs.org The development of such composites can lead to materials with tailored functionalities, combining the processability and flexibility of polymers with the specific chemical or physical properties imparted by the copper salicylate.

Environmental Chemistry and Transformation Pathways of Copper Ii Salicylate

Stability and Speciation in Aqueous Environments

The environmental fate of copper(II) salicylate (B1505791) in aqueous systems is fundamentally governed by its stability and the various chemical species it forms. The interaction between the copper(II) ion (Cu²⁺) and the salicylate ion results in the formation of several complex species, the distribution of which is highly dependent on factors such as pH and the concentration of the reactants.

In aqueous solutions, copper(II) salicylate can exist in various forms, including the hydrated complex [Cu(C₆H₄(OH)COO)₂(H₂O)₂]·H₂O. The formation of these complexes is a result of the coordination between the copper ion and the salicylate ligand. Research has shown that the stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. The stability of these complexes is quantified by their stability constants (log K), which indicate the equilibrium of the formation reaction. Higher values signify more stable complexes.

Studies have determined the stability constants for various copper-salicylate species. For instance, the formation of the 1:1 complex (CuSal) and a protonated 1:1 complex (CuHSal⁺) have been reported. The speciation is also influenced by the hydrolysis of the copper(II) ion, which leads to the formation of hydroxylated copper species, particularly as the pH of the solution increases. The interplay between the formation of salicylate complexes and copper hydrolysis dictates the predominant copper species in a given aqueous environment.

Complex SpeciesLog KReference
CuSal-3.00 ± 0.02 nih.gov
CuSal₂-8.40 ± 0.02 nih.gov
CuHSal⁺-2.52 nih.gov

The thermodynamic stability of copper(II) salicylate complexes has been confirmed by their high stability constants, which can range from 2.84 x 10⁵ to 2.21 x 10⁷ for related complexes, indicating that they are stable once formed cerist.dz. The solubility of these complexes in water is a critical factor for their environmental mobility. While salicylic (B10762653) acid itself is slightly soluble in water, its complexation with copper can alter its partitioning in aquatic systems cerist.dz.

Photodegradation Mechanisms under Environmental Conditions

The degradation of copper(II) salicylate under the influence of light is a potential transformation pathway in the environment. While direct studies on the photodegradation of copper(II) salicylate are not extensively available, the potential mechanisms can be inferred from the photochemical behavior of its components—salicylic acid and copper complexes.

Salicylic acid is known to undergo photodegradation, particularly in the presence of photosensitizers or through advanced oxidation processes (AOPs). For instance, the degradation of salicylic acid can be achieved through UV irradiation, and the process is enhanced by the presence of oxidizing agents like H₂O₂ and O₃ rasayanjournal.co.in. The degradation follows pseudo-first-order kinetics, with the rate being significantly influenced by pH rasayanjournal.co.in.

The copper(II) center in the complex can play a crucial role in its photochemistry. Copper(II) complexes can undergo light-induced homolysis (LIH), which is typically initiated by a ligand-to-metal charge transfer (LMCT) upon excitation nih.govrsc.org. In the case of copper(II) salicylate, absorption of UV light could lead to an electron transfer from the salicylate ligand to the copper(II) ion, resulting in the formation of a copper(I) species and a salicylate radical nih.govrsc.org. This initial step would be followed by further reactions of the highly reactive radical species, leading to the breakdown of the salicylate moiety.

Potential photodegradation reactions for copper(II) salicylate can be summarized as follows:

Direct Photolysis : Absorption of UV radiation leading to the excitation and subsequent cleavage of bonds within the salicylate ligand or the copper-ligand bond.

Photosensitized Degradation : In the presence of natural photosensitizers in the environment, energy transfer to the copper salicylate complex could initiate its degradation.

Advanced Oxidation Processes : Reaction with hydroxyl radicals (•OH) generated photochemically in natural waters can lead to the oxidation and mineralization of the salicylate ligand.

It is important to note that the photodegradation products would depend on the specific reaction conditions, including the wavelength of light, the presence of oxygen, and the chemical matrix of the surrounding environment.

Interactions with Soil Components and Mineral Surfaces

When introduced into the terrestrial environment, copper(II) salicylate is subject to interactions with various soil components, including clay minerals and organic matter. These interactions are critical in determining the mobility, bioavailability, and ultimate fate of the compound in the soil.

The adsorption of copper onto soil particles is a key process. The extent of this adsorption is influenced by soil properties such as pH, organic matter content, and clay content. Generally, the adsorption of copper increases with increasing soil pH. Clay minerals, with their negatively charged surfaces, can adsorb the positively charged copper species present in the soil solution. The cation exchange capacity (CEC) of the soil is a significant factor in this process researchgate.net.

Soil organic matter (SOM) plays a dual role in the fate of copper in soils. SOM can form strong complexes with copper, which tends to immobilize the metal, reducing its bioavailability dtic.mil. However, dissolved organic matter can also form soluble complexes with copper, potentially increasing its mobility in the soil solution. The interaction between copper and SOM is a crucial factor controlling copper's distribution among different soil fractions.

The adsorption behavior of copper in soils can often be described by isotherm models, such as the Langmuir and Freundlich models. These models relate the amount of substance adsorbed onto a solid surface to its concentration in the solution at equilibrium.

Isotherm ModelEquationParameters
Langmuirqₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ)qₘ: maximum adsorption capacity Kₗ: Langmuir constant related to adsorption energy
Freundlichqₑ = Kբ * Cₑ^(1/n)Kբ: Freundlich constant related to adsorption capacity n: Freundlich constant related to adsorption intensity

Note: qₑ is the amount of substance adsorbed per unit mass of adsorbent at equilibrium, and Cₑ is the equilibrium concentration of the substance in solution.

Studies on the adsorption of salicylic acid have shown that it can be adsorbed by clay minerals like bentonite (B74815) and kaolin. Therefore, it is likely that the entire copper salicylate complex can interact with soil surfaces, or it may dissociate, with the copper and salicylate components interacting independently with the soil matrix. The specific interactions will depend on the stability of the complex under the given soil conditions.

Bioremediation Potential in Chemical Transformation Processes (Non-toxicological focus)

The transformation of copper(II) salicylate in the environment can be mediated by microorganisms, offering a potential pathway for its bioremediation. The focus here is on the chemical transformation of the compound by biological processes, rather than its toxicological effects. The biodegradation of copper(II) salicylate can be considered by looking at the transformation of its individual components: the salicylate ligand and the copper ion.

The salicylate molecule is a known substrate for microbial degradation. Various bacteria, such as those from the genus Pseudomonas, are capable of utilizing salicylate as a carbon and energy source. The biodegradation of salicylate typically proceeds through the formation of catechol, which is then further metabolized via ortho- or meta-cleavage pathways, leading to the opening of the aromatic ring and its eventual mineralization to carbon dioxide and water. Some fungi are also known to metabolize salicylic acid, converting it to catechol.

The copper component of the complex can also be transformed by microbial activity. Microorganisms have developed mechanisms to interact with heavy metals. These interactions can lead to changes in the speciation and mobility of copper. For instance, some bacteria can mediate the precipitation of copper as insoluble salts, while others can produce organic acids or chelating agents that can mobilize copper. Bioleaching is a process where microorganisms are used to solubilize metals from solid matrices. While typically applied in mining, the underlying principles of microbial metal transformation are relevant to the environmental fate of the copper from copper salicylate.

The enzymatic degradation of the copper salicylate complex is also a possibility. Enzymes such as oxidases could potentially catalyze the transformation of the salicylate ligand. The presence of the copper ion might influence the activity of these enzymes.

ProcessDescriptionKey Organisms/Enzymes
Salicylate MineralizationAerobic degradation of the salicylate ring structure, often via catechol, into central metabolic intermediates.Pseudomonas sp., Bacillus sp., Rhodococcus sp.
Copper ImmobilizationMicrobial processes that lead to the precipitation of copper, reducing its mobility in the environment.Sulfate-reducing bacteria, phosphate-solubilizing bacteria.
Copper Mobilization (Bioleaching)Microbial production of acids or chelators that increase the solubility and mobility of copper.Acidithiobacillus ferrooxidans, Aspergillus niger.
Enzymatic TransformationCatalysis of the degradation of the salicylate moiety by specific enzymes.Catechol 2,3-dioxygenases, laccases.

The bioremediation of copper(II) salicylate in the environment would likely involve a combination of these processes, with different microorganisms contributing to the transformation of both the organic and inorganic components of the compound.

Future Research Directions and Emerging Paradigms in Copper Ii Salicylate Chemistry

Exploration of Novel Coordination Modes and Ligand Architectures

The versatility of the salicylate (B1505791) ligand, with its dual donor centers, allows for a rich coordination chemistry with copper(II), leading to a variety of structural motifs including monomeric, dimeric, and dinuclear complexes. chalmers.se Future research will delve deeper into creating more intricate and functional coordination architectures.

A primary focus will be the design of sophisticated ligand systems that can precisely control the geometry and nuclearity of the resulting copper(II) salicylate complexes. This includes the incorporation of ancillary ligands, such as nitrogen-containing heterocycles like 1,10-phenanthroline (B135089) and its derivatives, which have been shown to significantly influence the final structure and properties of the complexes. mdpi.comnih.gov The introduction of sterically demanding or functionally decorated co-ligands can lead to novel coordination modes and geometries, such as deformed square pyramidal and deformed square bipyramidal structures. chalmers.se

Furthermore, the exploration of supramolecular assembly through non-covalent interactions like hydrogen bonding and π-π stacking is a promising avenue. wikipedia.org By engineering salicylate derivatives with specific functional groups, it will be possible to guide the self-assembly of copper(II) salicylate units into predictable and functional one-, two-, or three-dimensional networks. The synthesis of heterometallic complexes, where copper(II) salicylate units are linked to other metal centers, is another burgeoning area, with the potential to create materials with synergistic properties. wikipedia.org

Structural Motif Coordination Geometry Examples Key Influencing Factors Potential Future Architectures
MonomericDistorted octahedral, Square planarAncillary ligands, SolventCages, Helicates
DimericPaddle-wheel, Bridged structuresNature of salicylate bridge, Co-ligandsMacrocycles, Interlocked structures
Polymeric1D chains, 2D sheets, 3D frameworksHydrogen bonding, π-π stackingMetal-Organic Frameworks (MOFs)

Development of Advanced Synthetic Methodologies

The advancement of synthetic methodologies is crucial for accessing novel copper(II) salicylate complexes with high purity and yield. While traditional methods involving the reaction of copper salts with salicylic (B10762653) acid in solution are well-established, future efforts will be directed towards more sustainable and efficient synthetic protocols. researchgate.netamericanelements.com

"Green" synthesis routes, utilizing environmentally benign solvents like water and employing energy-efficient techniques such as mechanochemistry and sonochemistry, are gaining prominence. researchgate.net These methods not only reduce the environmental impact but can also lead to the formation of unique polymorphs or nanomaterials with enhanced properties. Flow chemistry is another promising approach for the continuous and scalable production of copper(II) salicylate complexes with precise control over reaction parameters.

The development of stepwise and template-directed synthesis strategies will be instrumental in constructing complex, multicomponent architectures. This could involve the pre-assembly of ligand frameworks followed by metallation with copper(II), or the use of larger molecular templates to guide the formation of specific supramolecular structures.

Synthetic Method Description Advantages Future Applications
Green SynthesisUse of environmentally friendly solvents and energy sources.Reduced waste, Lower energy consumption.Large-scale, sustainable production.
MechanochemistrySolvent-free or low-solvent synthesis via grinding.High efficiency, Access to novel phases.Rapid screening of new complexes.
Flow ChemistryContinuous reaction in a microreactor.Precise control, Scalability, Safety.On-demand synthesis of functional materials.
Template-Directed SynthesisUse of a molecular template to guide assembly.Control over complex architectures.Synthesis of intricate host-guest systems.

Integration into Multifunctional Hybrid Materials

A significant future direction is the incorporation of copper(II) salicylate moieties into multifunctional hybrid materials, leveraging their intrinsic properties to create advanced materials with synergistic functionalities. This involves moving beyond discrete molecular complexes to their integration into larger, functional systems.

One of the most promising areas is the development of Metal-Organic Frameworks (MOFs) using salicylate-based linkers. While porous MOFs based on salicylate ligands with other metals like cobalt have been reported, the synthesis of highly porous and stable copper(II) salicylate MOFs remains an active area of research. researchgate.net Such materials could find applications in gas storage and separation, catalysis, and drug delivery. The encapsulation of copper(II) salicylate complexes within the pores of other robust MOFs is another strategy to create functional hybrid materials. nih.gov

The creation of hybrid nanomaterials is also a key research thrust. For instance, the incorporation of copper(II) salicylate into chitosan (B1678972) or other biopolymer nanoparticles could lead to novel materials for agricultural applications, such as controlled-release micronutrient fertilizers or plant protection agents. researchgate.netresearchgate.net Furthermore, the grafting of copper(II) salicylate complexes onto the surface of silica (B1680970), titania, or carbon-based nanomaterials could yield robust and recyclable catalysts or sensing platforms.

In-depth Computational Modeling for Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the predictive design of copper(II) salicylate complexes with tailored properties. nih.gov Future research will see a deeper integration of computational and experimental approaches to accelerate the discovery of new materials and to gain fundamental insights into their structure-property relationships.

DFT calculations can be employed to predict the stable geometries of novel copper(II) salicylate complexes with various ligand architectures, providing valuable guidance for synthetic efforts. Furthermore, computational methods can be used to calculate electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and photophysical properties of these complexes. nih.gov Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data.

Molecular docking studies are another powerful computational tool, particularly for predicting the interaction of copper(II) salicylate complexes with biological macromolecules like DNA and proteins. nih.gov This can help in the rational design of new therapeutic agents with enhanced efficacy and selectivity. The development of more accurate and efficient computational models will be critical for exploring the vast chemical space of potential copper(II) salicylate derivatives and for identifying promising candidates for specific applications.

Expansion into New Catalytic Reactions and Energy Applications

The catalytic potential of copper(II) salicylate complexes is a rapidly expanding area of research. While their activity in certain biological-mimicking reactions is known, future work will focus on harnessing their catalytic prowess for a broader range of organic transformations and for energy-related applications.

In the realm of catalysis, there is significant interest in developing copper(II) salicylate-based catalysts for selective oxidation reactions, such as the hydroxylation of phenols and the oxidation of catechols, which mimic the function of enzymes like catechol oxidase. chalmers.seresearchgate.net A particularly exciting new frontier is the use of copper(II) complexes in photocatalysis. rsc.org The concept of light-induced homolysis (LIH) of copper(II)-substrate complexes to generate radical intermediates opens up new avenues for a wide range of synthetic transformations. nih.gov This approach, which utilizes an earth-abundant metal, is a sustainable alternative to traditional photocatalysts based on precious metals like iridium and ruthenium. rsc.org Copper(II) salts have also been shown to be effective terminal oxidants in photoredox catalysis. nih.gov

In the energy sector, the exploration of copper(II) salicylate complexes and related materials for applications in energy storage and conversion is still in its nascent stages but holds considerable promise. Copper-based materials are already crucial components in lithium-ion batteries. electrispower.com The development of novel copper complexes, potentially including salicylate ligands, as electrolytes or electrode materials could lead to improved battery performance. For instance, copper-based electrolytes are being investigated for use in thermally regenerative ammonia (B1221849) batteries (TRABs) for converting low-grade waste heat into electricity. psu.edu Furthermore, the favorable electronic properties of copper complexes make them potential candidates for use as sensitizers in dye-sensitized solar cells (DSSCs) or as catalysts for water splitting and other renewable energy technologies. americanelements.com

Application Area Specific Reaction/Technology Role of Copper(II) Salicylate Future Outlook
Catalysis Phenol HydroxylationBiomimetic catalystDevelopment of more efficient and selective catalysts.
Catechol OxidationMimic of catechol oxidaseUnderstanding reaction mechanisms for broader applications.
Photocatalysis (LIH)Photo-induced radical generationDesign of novel photocatalysts for organic synthesis.
Energy Thermally Regenerative Ammonia BatteriesComponent of the electrolyteOptimization of electrolyte composition for higher efficiency.
Dye-Sensitized Solar CellsPotential photosensitizerSynthesis of complexes with tailored photophysical properties.
Electrocatalysis/PhotocatalysisWater splitting, CO2 reductionDevelopment of robust and efficient catalysts for renewable fuels.

Q & A

Q. How do SA-copper interactions influence microbial communities in the rhizosphere under heavy metal stress?

  • SA chelates free Cu²⁺, reducing metal toxicity to beneficial microbes like Pseudomonas spp. Metatranscriptomic analysis of rhizosphere microbiota under Cu-SA treatments identifies upregulated metal efflux genes (e.g., copA) and SA-dependent siderophore biosynthesis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.